molecular formula C12H12ClN3O2S B2566407 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide CAS No. 326023-07-8

3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide

Cat. No.: B2566407
CAS No.: 326023-07-8
M. Wt: 297.76
InChI Key: AOGHWVVQPRDCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H12ClN3O2S and its molecular weight is 297.76. The purity is usually 95%.
The exact mass of the compound 3,4-Diamino-N-(2-chloro-phenyl)-benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c13-9-3-1-2-4-12(9)16-19(17,18)8-5-6-10(14)11(15)7-8/h1-7,16H,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGHWVVQPRDCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Diamino-N-(2-chlorophenyl)benzenesulfonamide (CAS Number: 326023-07-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide delves into the core properties and a plausible synthetic route for the compound 3,4-Diamino-N-(2-chlorophenyl)benzenesulfonamide, identified by CAS number 326023-07-8. It is important to note that this specific molecule is not extensively documented in publicly available scientific literature. Therefore, this guide has been meticulously compiled by synthesizing information from established chemical principles and data on structurally analogous compounds. The aim is to provide a robust starting point for researchers and drug development professionals interested in this and related chemical scaffolds. The proposed synthesis is theoretical and intended to serve as a well-grounded hypothesis for experimental validation.

Part 1: Physicochemical and Structural Properties

This compound is an aromatic sulfonamide containing a chlorinated phenyl ring. The presence of two amino groups on the benzenesulfonamide core suggests its potential as a versatile building block in medicinal chemistry and material science.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 326023-07-8N/A
Molecular Formula C₁₂H₁₂ClN₃O₂SPubChem[1]
Molecular Weight 297.76 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)N)ClPubChem[1]
InChI Key AOGHWVVQPRDCSU-UHFFFAOYSA-NPubChem[1]
Predicted XLogP3 1.3PubChem[1]
Predicted Hydrogen Bond Donor Count 3PubChem[1]
Predicted Hydrogen Bond Acceptor Count 5PubChem[1]
Predicted Rotatable Bond Count 2PubChem[1]

Part 2: A Proposed Synthetic Pathway

Synthesis_of_3_4_Diamino_N_2_chlorophenyl_benzenesulfonamide cluster_0 Step 1: Dinitration cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amidation cluster_3 Step 4: Reduction Benzene Benzene Dinitrobenzene 1,2-Dinitrobenzene Benzene->Dinitrobenzene HNO₃, H₂SO₄ Dinitrobenzene_2 1,2-Dinitrobenzene SulfonylChloride 3,4-Dinitrobenzenesulfonyl chloride Dinitrobenzene_2->SulfonylChloride ClSO₃H SulfonylChloride_2 3,4-Dinitrobenzenesulfonyl chloride NitroSulfonamide N-(2-chlorophenyl)-3,4-dinitrobenzenesulfonamide SulfonylChloride_2->NitroSulfonamide NitroSulfonamide_2 N-(2-chlorophenyl)-3,4-dinitrobenzenesulfonamide AminoChlorobenzene 2-Chloroaniline AminoChlorobenzene->NitroSulfonamide Pyridine FinalProduct This compound NitroSulfonamide_2->FinalProduct Fe, HCl or H₂, Pd/C

Figure 1: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1,2-Dinitrobenzene

  • To a stirred mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) cooled in an ice bath, slowly add benzene.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the dinitrobenzene isomers.

  • Filter the solid product, wash with cold water until neutral, and then recrystallize from ethanol to isolate the 1,2-dinitrobenzene isomer. The separation of isomers may require column chromatography.

Causality: The nitrating mixture generates the nitronium ion (NO₂⁺), a powerful electrophile, which attacks the benzene ring. The presence of one nitro group deactivates the ring towards further electrophilic substitution, but forcing conditions can introduce a second nitro group, primarily at the meta position. However, ortho and para isomers are also formed.

Step 2: Synthesis of 3,4-Dinitrobenzenesulfonyl chloride

  • To chlorosulfonic acid, cooled in an ice-salt bath, add 1,2-dinitrobenzene portion-wise with vigorous stirring.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat gently on a water bath for a few hours until the evolution of hydrogen chloride gas ceases.

  • Carefully pour the cooled reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Causality: Chlorosulfonic acid is a strong electrophilic agent that introduces the -SO₂Cl group onto the aromatic ring. The nitro groups are strongly deactivating, so this step requires careful temperature control and a potent sulfonating agent.

Step 3: Synthesis of N-(2-chlorophenyl)-3,4-dinitrobenzenesulfonamide

  • Dissolve 3,4-dinitrobenzenesulfonyl chloride in a suitable inert solvent such as pyridine or dichloromethane.

  • To this solution, add an equimolar amount of 2-chloroaniline dropwise with stirring. Pyridine can act as both a solvent and a base to neutralize the HCl formed.

  • Stir the reaction mixture at room temperature for several hours.

  • If using an inert solvent, a tertiary amine base like triethylamine should be added.

  • After the reaction is complete (monitored by TLC), pour the mixture into dilute hydrochloric acid to precipitate the product and remove excess amine.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.

Causality: The lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the sulfonamide bond.

Step 4: Synthesis of this compound

  • Suspend N-(2-chlorophenyl)-3,4-dinitrobenzenesulfonamide in ethanol or acetic acid.

  • Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

  • If using Fe/HCl, heat the mixture at reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • For the Fe/HCl method, filter the hot reaction mixture to remove iron salts and cool the filtrate to crystallize the product.

  • For catalytic hydrogenation, filter the catalyst and concentrate the solvent to obtain the product.

  • The final product can be purified by recrystallization.

Causality: The nitro groups are readily reduced to amino groups using various reducing agents. Catalytic hydrogenation is a clean method, while metal/acid reductions like Fe/HCl are also effective and cost-efficient for this transformation.

Part 3: Potential Applications in Drug Development and Research

While the specific biological activity of this compound has not been reported, its structural motifs are present in numerous biologically active molecules. Benzenesulfonamide derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antidiabetic properties.[2][3]

The 3,4-diamino substitution pattern is a key feature in precursors for the synthesis of benzimidazoles, which are important heterocyclic scaffolds in medicinal chemistry with diverse biological activities. The reaction of the 1,2-diamino functionality with various aldehydes or carboxylic acids can lead to a library of benzimidazole-containing sulfonamides.

The presence of a chloro-substituted phenyl ring can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability.

Potential Research Directions:

  • Antimicrobial Screening: Given the history of sulfonamides as antibacterial agents, this compound could be screened against a panel of pathogenic bacteria.

  • Enzyme Inhibition Assays: Many sulfonamides are known enzyme inhibitors (e.g., carbonic anhydrase inhibitors). This compound could be tested against various enzymes relevant to disease pathways.

  • Precursor for Heterocyclic Synthesis: The diamino functionality makes it a valuable starting material for the synthesis of more complex heterocyclic systems, which can then be evaluated for biological activity.

Part 4: Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it should be handled with the utmost care, assuming it is hazardous. General safety precautions for handling aromatic amines, sulfonamides, and chlorinated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

General Hazard Statements for Structurally Similar Compounds:

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

References

  • ResearchGate. (n.d.). Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt. Retrieved February 15, 2026, from [Link].

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • Ezeokonkwo, M. A., et al. (2018). Synthesis and antimicrobial activity of some new benzenesulphonamide derivatives. Tropical Journal of Pharmaceutical Research, 17(1), 123-129.
  • PubChem. (n.d.). This compound. Retrieved February 15, 2026, from [Link].

  • MDPI. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 10933.
  • Khan, K. M., et al. (2011). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Pakistan Journal of Pharmaceutical Sciences, 24(3), 269-274.
  • ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. Retrieved February 15, 2026, from [Link].

  • PubChemLite. (n.d.). This compound (C12H12ClN3O2S). Retrieved February 15, 2026, from [Link].

  • MDPI. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 10933.
  • National Center for Biotechnology Information. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Retrieved February 15, 2026, from [Link].

  • Google Patents. (n.d.). Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.
  • National Center for Biotechnology Information. (2011). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. PMC. Retrieved February 15, 2026, from [Link].

  • PubMed. (2012). [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide].
  • Google Patents. (n.d.). CN103145593A - Preparation method of 4,4'-diaminobenzenesulphonamide.
  • National Center for Biotechnology Information. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. Retrieved February 15, 2026, from [Link].

  • PubChem. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide. Retrieved February 15, 2026, from [Link].

  • PubMed. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International journal of molecular sciences, 24(13), 10933. [Link].

  • European Patent Office. (n.d.). PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE. Retrieved February 15, 2026, from [Link].

  • IOSR Journal. (n.d.). Synthesis of New Paratoluene Sulphonamide Derivatives of Amino Acids And Their Anti Bacterial Activities. Retrieved February 15, 2026, from [Link].

Sources

potential biological activity of 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide

Abstract

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities.[1][2] This technical guide provides a prospective analysis of a specific, lesser-studied molecule: this compound. Based on its structural features and the extensive history of the sulfonamide class, this document outlines the primary hypothesized biological activities—antimicrobial and anticancer—and presents a detailed, actionable framework for their experimental validation. We delve into the mechanistic rationale for each potential activity and provide comprehensive, step-by-step protocols for robust in vitro evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel sulfonamide derivatives.

Introduction: Rationale for Investigation

The Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

Sulfonamides (R-SO₂NH-R') were the first class of synthetic antimicrobial agents to be used systemically and have since demonstrated remarkable versatility.[3][4] Their derivatives are clinically employed to treat a wide range of conditions, including bacterial infections, glaucoma, epilepsy, cancer, and diabetes.[2][5][6][7] This therapeutic breadth stems from the ability of the sulfonamide moiety to act as a structural mimic of p-aminobenzoic acid (PABA) or to function as a potent zinc-binding group, enabling it to inhibit critical metalloenzymes.[1][8] The continued exploration of novel sulfonamide derivatives remains a highly active area of research, aimed at identifying compounds with improved efficacy, selectivity, and reduced resistance profiles.[9][10]

Profile of this compound

The subject of this guide, this compound (CAS 326023-07-8), is a distinct molecule featuring the core benzenesulfonamide structure.[11] Its key features include:

  • A primary sulfonamide group: Essential for its potential role as a carbonic anhydrase inhibitor.

  • Two amino groups on the benzene ring (positions 3 and 4): These groups may influence its activity as a PABA analogue.

  • An N-(2-chlorophenyl) substituent: This lipophilic group will significantly impact the molecule's pharmacokinetic and pharmacodynamic properties, including cell permeability and target binding affinity.

Given these structural elements, we hypothesize two primary avenues of biological activity worthy of rigorous investigation.

Potential Biological Activity I: Antimicrobial Efficacy

Mechanistic Hypothesis: Inhibition of Folate Biosynthesis

The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key bacterial enzyme.[3][12] Bacteria synthesize folic acid de novo using PABA as a substrate. Sulfonamides, due to their structural similarity to PABA, act as false substrates for DHPS, thereby halting the folic acid pathway.[1] This disruption prevents the synthesis of purines and DNA, leading to a bacteriostatic effect where bacterial growth is inhibited.[12][13] Human cells are unaffected as they obtain folic acid from their diet.[1] The presence of the amino groups on the benzenesulfonamide core of the target molecule makes this a highly plausible mechanism of action.

Folic_Acid_Pathway cluster_bacterium Bacterial Cell Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Dihydropteroate THF Tetrahydrofolic Acid (THF) DHF->THF via Dihydrofolate Reductase DNA_Precursors Purines, Thymidine (DNA Synthesis) THF->DNA_Precursors Sulfonamide 3,4-diamino-N-(2-chlorophenyl) benzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Bacterial folic acid synthesis and the inhibitory action of sulfonamides.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

To quantitatively assess the antimicrobial activity, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[14][15] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Causality: This method is chosen over diffusion assays because it provides a quantitative result (e.g., in µg/mL), which is essential for comparing potency and for subsequent drug development studies. It is also highly standardized and allows for high-throughput screening against multiple microbial strains.[16]

MIC_Workflow start Start prep_compound Prepare Stock Solution of Test Compound in DMSO start->prep_compound serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate with Broth prep_compound->serial_dilute add_inoculum Add Standardized Bacterial Inoculum to Each Well serial_dilute->add_inoculum controls Prepare Controls: - Growth Control (No Compound) - Sterility Control (No Bacteria) - Positive Control (Known Antibiotic) add_inoculum->controls incubate Incubate Plate at 37°C for 18-24 hours controls->incubate read_results Visually Inspect for Turbidity or Use Plate Reader (OD600) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end CA_Inhibition_Mechanism cluster_tumor Hypoxic Tumor Microenvironment cluster_cell Cancer Cell Glycolysis Anaerobic Glycolysis H_ion H⁺ Glycolysis->H_ion CA_IX Carbonic Anhydrase IX (CA IX) H_ion->CA_IX Intracellular Proton Source CO2 CO₂ CO2->CA_IX H2O H₂O H2O->CA_IX Apoptosis Intracellular Acidification & Apoptosis CA_IX->Apoptosis Extracellular_H Extracellular Acidification CA_IX->Extracellular_H H⁺ Export Invasion Promotes Invasion & Metastasis Extracellular_H->Invasion Sulfonamide Sulfonamide Inhibitor Sulfonamide->CA_IX Inhibition label_block Blockage of H⁺ export leads to...

Caption: Role of CA IX in tumor pH regulation and its inhibition by sulfonamides.

Proposed Experimental Workflow: A Two-Tiered Approach

A logical approach to screen for anticancer activity is to first confirm the molecular mechanism (enzyme inhibition) and then verify the cellular effect (cytotoxicity). [17]

Anticancer_Workflow start Start tier1 Tier 1: Enzymatic Assay start->tier1 tier2 Tier 2: Cellular Assay start->tier2 protocol1 In Vitro Carbonic Anhydrase Inhibition Assay (e.g., CA II, CA IX) tier1->protocol1 protocol2 In Vitro Cell Viability Assay (e.g., MTT on A549, MCF-7 cells) tier2->protocol2 analyze1 Determine IC₅₀ (Enzyme Inhibition) protocol1->analyze1 analyze2 Determine GI₅₀ (Growth Inhibition) protocol2->analyze2 decision Compound Active in Both Tiers? analyze1->decision analyze2->decision proceed Proceed to Further Studies (e.g., Selectivity, In Vivo Models) decision->proceed Yes stop Re-evaluate or Stop decision->stop No

Caption: Two-tiered workflow for evaluating potential anticancer sulfonamides.

Detailed Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

Causality: This assay directly measures the interaction between the compound and its putative enzyme target. It confirms the mechanism of action before investing in more complex and expensive cell-based assays. We use a common isoform (CA II) for initial screening and a tumor-associated isoform (CA IX) for relevance to oncology. [18]

  • Principle: The assay measures the inhibition of CA-catalyzed hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (p-NPA), which produces the yellow-colored p-nitrophenolate anion, monitored at 400 nm.

  • Materials:

    • Recombinant human CA II and CA IX enzymes.

    • p-NPA substrate solution.

    • Test compound and a positive control inhibitor (Acetazolamide). [18] * Assay buffer (e.g., Tris-SO₄).

    • 96-well UV-transparent plates and a spectrophotometer.

  • Methodology:

    • Add buffer, enzyme solution, and varying concentrations of the test compound (or Acetazolamide) to the wells of a microplate.

    • Pre-incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the p-NPA substrate.

    • Immediately measure the increase in absorbance at 400 nm over time.

    • Calculate the rate of reaction for each inhibitor concentration.

  • Data Analysis:

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Detailed Protocol 2: In Vitro Cancer Cell Viability (MTT) Assay

Causality: The MTT assay is a robust, colorimetric method to assess a compound's cytotoxic or cytostatic effects on cancer cells. [17][19]It measures the metabolic activity of viable cells, providing a reliable proxy for cell proliferation and viability. [20]The choice of cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) is based on their common use in cancer research and known expression of CA isoforms. [18]

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compound and a positive control (e.g., Doxorubicin).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Methodology:

    • Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls.

    • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

    • Remove the medium and dissolve the formazan crystals in the solubilization solution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Presentation

Results from both enzymatic and cellular assays should be tabulated for direct comparison.

Table 2: Carbonic Anhydrase Inhibition

Compound CA II IC₅₀ (nM) CA IX IC₅₀ (nM)
Test Compound [Result] [Result]

| Acetazolamide | [Result] | [Result] |

Table 3: Anticancer Cell Viability

Compound A549 GI₅₀ (µM) MCF-7 GI₅₀ (µM)
Test Compound [Result] [Result]

| Doxorubicin | [Result] | [Result] |

Conclusion and Future Directions

This guide proposes a structured, hypothesis-driven approach to investigate the potential biological activities of this compound. The outlined experimental workflows for antimicrobial and anticancer evaluation provide a robust foundation for its initial characterization. Positive results in these in vitro assays would provide a strong rationale for advancing the compound to more complex studies, including:

  • Selectivity Profiling: Testing against a broader panel of CA isoforms to determine selectivity.

  • Mechanism of Action Studies: Confirming the mode of cell death (apoptosis vs. necrosis) in cancer cells.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of infection or cancer.

By systematically executing this research plan, the therapeutic potential of this novel sulfonamide derivative can be thoroughly and efficiently elucidated.

References

  • Sulfonamide: Mechanism of Action & Uses - Video - Study.com.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC.
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC.
  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication.
  • Inhibition of carbonic anhydrase II by sulfonamide derivatives - Ingenta Connect.
  • A comprehensive review on in-vitro methods for anti- microbial activity.
  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI.
  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus - Taylor & Francis.
  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives.
  • Bioassays for anticancer activities - PubMed.
  • Sulfonamides - Infectious Diseases - MSD Manual Professional Edition.
  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed.
  • (PDF) Antimicrobial sulfonamide drugs - ResearchGate.
  • 3.9 Sulfonamides – Nursing Pharmacology - WisTech Open.
  • Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • (PDF) Bioassays for Anticancer Activities - ResearchGate.
  • 2.4. In Vitro Antimicrobial Activity Assay - Bio-protocol.
  • In Vitro Assessment for Antimicrobial Activity Program | NIAID.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - Frontiers.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC.
  • 326023-07-8,this compound-AccelaChem.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI.
  • [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide] - PubMed.
  • Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt. Reagents... - ResearchGate.
  • CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents.
  • US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone - Google Patents.

Sources

The Sulfonamides: A Legacy of Discovery and a Future of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From a Splash of Red to a Spectrum of Cures

The story of sulfonamides is not merely a chapter in the history of pharmacology; it is a foundational narrative that heralded the dawn of the antibiotic age and continues to unfold in diverse therapeutic landscapes. It began not in a sterile laboratory focused on antimicrobial agents, but in the vibrant world of industrial dyes. This guide delves into the serendipitous discovery, the elegant mechanism, and the ongoing evolution of this remarkable class of compounds, offering a comprehensive technical resource for those at the forefront of pharmaceutical research and development.

Part 1: The Genesis of a "Miracle"

The journey of sulfonamides began in the early 20th century at the laboratories of Bayer AG, then a part of the German chemical conglomerate IG Farben.[1] The prevailing belief at the time was that coal-tar dyes, capable of selectively binding to bacteria, could be harnessed to combat infections within the body.[1] This line of inquiry led a team of researchers, including chemists Josef Klarer and Fritz Mietzsch, to synthesize a series of azo dyes.[2][3]

In 1932, the pathologist Gerhard Domagk, meticulously screening these compounds for antibacterial activity, made a groundbreaking observation.[2][3] A bright red dye, named Prontosil rubrum, demonstrated a remarkable ability to protect mice from lethal streptococcal infections.[3][4] Curiously, Prontosil was inactive against bacteria in vitro, a puzzle that hinted at a more complex biological mechanism.[1] The true breakthrough came with its clinical application. In a desperate move, Domagk administered Prontosil to his own daughter, Hildegard, who was suffering from a severe streptococcal infection and on the verge of death; she made a full recovery.[4][5][6] This and other successful clinical uses marked the arrival of the first effective systemic antibacterial agent.[5][7] For his discovery, Gerhard Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, though he was forced to decline it by the Nazi regime at the time.[5][8]

The mystery of Prontosil's in vitro inactivity was unraveled in 1935 by researchers at the Pasteur Institute in Paris.[2] They discovered that Prontosil is a prodrug, meaning it is metabolized within the body into its active form: a colorless compound known as sulfanilamide.[2][4][9] Sulfanilamide had been first synthesized in 1906 and its patent had long expired, making it widely and inexpensively available.[1] This revelation led to a "sulfa craze," with hundreds of manufacturers producing various forms of the drug.[1][10]

This period of rapid, unregulated production unfortunately led to the "elixir sulfanilamide" disaster of 1937 in the United States, where a toxic solvent was used in a liquid formulation, causing over 100 deaths.[1] This tragedy was a pivotal moment in pharmaceutical history, leading to the passage of the 1938 Federal Food, Drug, and Cosmetic Act, which mandated pre-market proof of safety for new drugs and established the regulatory authority of the U.S. Food and Drug Administration (FDA).[1]

Part 2: The Elegant Mechanism of Action: A Tale of Molecular Mimicry

The antibacterial activity of sulfonamides is a classic example of competitive inhibition. Bacteria, unlike humans, cannot absorb folic acid from their environment and must synthesize it de novo.[11][12] Folic acid is a crucial vitamin for the synthesis of nucleotides, the building blocks of DNA and RNA.[11][13]

The key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[1][12] Sulfonamides are structural analogs of PABA, and their efficacy lies in this molecular mimicry.[1][13] They compete with PABA for the active site of the DHPS enzyme.[14] By binding to the enzyme, sulfonamides block the synthesis of dihydropteroate, thereby halting the production of folic acid.[14] This leads to a bacteriostatic effect, meaning the bacteria are inhibited from growing and multiplying, allowing the host's immune system to clear the infection.[1][11] Humans are unaffected by this mechanism because they obtain folic acid from their diet and lack the DHPS enzyme.[12][13]

To enhance the antibacterial effect and combat the development of resistance, sulfonamides are often combined with trimethoprim.[10][15] Trimethoprim inhibits a subsequent enzyme in the folic acid pathway, dihydrofolate reductase, creating a synergistic, and often bactericidal, effect.[15][16]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Dihydrofolate->DHFR Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Figure 1: Mechanism of Action of Sulfonamides and Trimethoprim.

Part 3: The Rise of Resistance: A Continuing Challenge

The widespread use of sulfonamides inevitably led to the emergence of bacterial resistance, a phenomenon that continues to be a major challenge in infectious disease management.[17] The primary mechanisms of resistance to sulfonamides are:

  • Mutations in the folP Gene: The most common mechanism involves mutations in the bacterial gene (folP) that encodes for the DHPS enzyme.[14][18] These mutations alter the enzyme's structure, reducing its affinity for sulfonamides while still allowing it to bind to its natural substrate, PABA.[18]

  • Acquisition of Resistance Genes: Bacteria can acquire foreign genes, often through horizontal gene transfer via plasmids, that encode for a sulfonamide-resistant variant of the DHPS enzyme.[18][19] These acquired enzymes, such as Sul1, Sul2, and Sul3, are not inhibited by sulfonamides.[18]

  • Increased Production of PABA: Some bacteria can overproduce PABA, effectively outcompeting the sulfonamide for binding to the DHPS enzyme.

  • Efflux Pumps: Certain bacteria possess membrane pumps that can actively transport sulfonamides out of the cell, preventing them from reaching their target enzyme.[14]

Resistance_Mechanisms cluster_bacterium Bacterial Cell DHPS_mutated Mutated DHPS (Reduced Affinity for Sulfonamides) Folic Acid Synthesis (Continues) Folic Acid Synthesis (Continues) DHPS_mutated->Folic Acid Synthesis (Continues) Sul_gene Acquired sul Gene (Resistant DHPS) Sul_gene->Folic Acid Synthesis (Continues) PABA_overproduction Increased PABA Production PABA_overproduction->Folic Acid Synthesis (Continues) Efflux_pump Efflux Pump Sulfonamide_out Sulfonamide Efflux_pump->Sulfonamide_out Expulsion Sulfonamide_in Sulfonamide Sulfonamide_in->Efflux_pump Sulfonamide Sulfonamide Sulfonamide->Sulfonamide_in

Figure 2: Key Mechanisms of Bacterial Resistance to Sulfonamides.

Part 4: Beyond Antibiotics: The Expanding Therapeutic Universe of Sulfonamides

While their role as frontline antibiotics has diminished with the advent of newer agents, the sulfonamide scaffold has proven to be a remarkably versatile platform for drug discovery.[1][20] The chemical properties of the sulfonamide group have been exploited to develop drugs for a wide range of non-bacterial conditions.[1][21]

Therapeutic AreaDrug ExamplesMechanism of Action (where applicable)
Diuretics Hydrochlorothiazide, Furosemide, AcetazolamideInhibition of carbonic anhydrase in the kidneys, leading to increased excretion of water and electrolytes.[1]
Anticonvulsants Zonisamide, Sultiame, TopiramateMultiple mechanisms including inhibition of carbonic anhydrase, modulation of ion channels, and enhancement of GABAergic neurotransmission.[1][22][23]
Anti-inflammatory Sulfasalazine, CelecoxibSulfasalazine is used for inflammatory bowel disease.[1] Celecoxib is a selective COX-2 inhibitor.[1] Some sulfonamides can also reduce the availability of hypochlorous acid from neutrophils.[24][25]
Antidiabetic Glyburide, Glipizide (Sulfonylureas)Stimulate the release of insulin from pancreatic beta cells.[1]
Cancer Therapy Vemurafenib, Darunavir (HIV protease inhibitor with anti-cancer properties)Target various pathways including carbonic anhydrase, tyrosine kinases, and angiogenesis (VEGFR-2 inhibition).[26][27][28][29][30]
Other Sumatriptan (Migraine), Tamsulosin (Benign Prostatic Hyperplasia)Diverse mechanisms of action specific to the condition.[21]

The development of these non-antibiotic sulfonamides underscores the enduring importance of this chemical moiety in modern medicine. Researchers continue to explore novel sulfonamide derivatives for a variety of therapeutic targets.[26][31]

Part 5: Experimental Protocols: Synthesis of a Foundational Sulfonamide

The synthesis of sulfanilamide, the first widely used sulfonamide, is a classic multi-step organic synthesis that illustrates key chemical principles.[32][33]

Protocol: Synthesis of Sulfanilamide from Aniline

Objective: To synthesize sulfanilamide through a four-step process involving protection of the amino group, chlorosulfonation, amination, and deprotection.

Materials:

  • Aniline

  • Acetic anhydride

  • Chlorosulfonic acid

  • Ammonium hydroxide (concentrated)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ice

  • Standard laboratory glassware and equipment

Procedure:

  • Protection of the Amino Group (Acetylation):

    • In a fume hood, add aniline to a flask and cool it in an ice bath.

    • Slowly add acetic anhydride to the cooled aniline with stirring.

    • Allow the reaction to proceed to completion. The product is acetanilide.

    • Isolate the acetanilide by precipitation in water and filtration.

  • Chlorosulfonation:

    • Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a dry apparatus within a fume hood.

    • Slowly add the dry acetanilide to an excess of chlorosulfonic acid, keeping the temperature low with an ice bath.

    • Once the addition is complete, allow the reaction mixture to stir at room temperature.

    • Carefully pour the reaction mixture over crushed ice to precipitate the product, p-acetamidobenzenesulfonyl chloride.

    • Filter and wash the solid product with cold water.

  • Amination:

    • Add the p-acetamidobenzenesulfonyl chloride to an excess of concentrated ammonium hydroxide.

    • Heat the mixture gently with stirring.

    • Cool the reaction mixture to precipitate p-acetamidobenzenesulfonamide.

    • Filter and wash the product.

  • Deprotection (Hydrolysis):

    • Add the p-acetamidobenzenesulfonamide to dilute hydrochloric acid.

    • Heat the mixture to hydrolyze the amide bond.

    • Cool the solution and neutralize it with a solution of sodium bicarbonate to precipitate the final product, sulfanilamide.

    • Filter, wash, and dry the sulfanilamide.

Characterization:

  • Determine the melting point of the synthesized sulfanilamide and compare it to the literature value.

  • Obtain an infrared (IR) spectrum and a nuclear magnetic resonance (NMR) spectrum to confirm the structure.

Sulfanilamide_Synthesis Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride (Protection) p_acetamidobenzenesulfonyl_chloride p-Acetamidobenzenesulfonyl Chloride Acetanilide->p_acetamidobenzenesulfonyl_chloride Chlorosulfonic Acid (Chlorosulfonation) p_acetamidobenzenesulfonamide p-Acetamidobenzenesulfonamide p_acetamidobenzenesulfonyl_chloride->p_acetamidobenzenesulfonamide Ammonium Hydroxide (Amination) Sulfanilamide Sulfanilamide p_acetamidobenzenesulfonamide->Sulfanilamide Dilute HCl (Deprotection)

Figure 3: Synthetic Pathway for Sulfanilamide.

Conclusion: An Enduring Legacy

From their serendipitous discovery as antibacterial agents to their current status as a versatile scaffold for a multitude of therapeutic agents, sulfonamides have left an indelible mark on medicine.[20][34] The journey of these compounds serves as a powerful reminder of the importance of interdisciplinary research, the intricacies of drug action and resistance, and the continuous potential for innovation in drug discovery. As our understanding of disease pathways deepens, the sulfonamide moiety will undoubtedly continue to be a source of inspiration for the development of novel and effective therapies.

References

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved from [Link]

  • Chaudhary, P., & Sharma, A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved from [Link]

  • Gerhard Domagk. (n.d.). Science History Institute. Retrieved from [Link]

  • Prontosil. (n.d.). In Wikipedia. Retrieved from [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Cleveland Clinic. Retrieved from [Link]

  • Depondt, W. (n.d.). Sulfonamides: A Short History And Their Importance For Livestock Use. Huvepharma. Retrieved from [Link]

  • Sulfonamides. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]

  • Domagk Discovers That Sulfonamides Can Save Lives. (n.d.). EBSCO. Retrieved from [Link]

  • Wise, E. M., & Kresge, N. (1974). Sulfonamide resistance mechanism in Escherichia coli: R plasmids can determine sulfonamide-resistant dihydropteroate synthases. Proceedings of the National Academy of Sciences, 71(10), 3823-3827.
  • Sulfonamides Resistance Genes. (n.d.). Rupa Health. Retrieved from [Link]

  • Casini, A., Scozzafava, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.
  • Bermingham, A., & Derrick, J. P. (2022). The molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv.
  • Gerhard Domagk. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sulfonamides: Mechanism & Resistance. (2026, January 4). Dalvoy. Retrieved from [Link]

  • Elsawi, A. E., El-Sayed, M. A., & Abbas, H. A. S. (2025, March 21). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 30(6), 1234.
  • Dr. Gerhard Domagk and prontosil: Dyeing beats dying. (2022, May 23). Hektoen International. Retrieved from [Link]

  • Supuran, C. T., & Scozzafava, A. (2000). Anticancer and Antiviral Sulfonamides. Current Medicinal Chemistry, 7(11), 1171-1181.
  • Grzybowski, A., & Zülsdorff, G. (2011). [History of antibiotics and sulphonamides discoveries]. Klinika Oczna, 113(4-6), 169-172.
  • From dyes to D-Day: the first antibacterial drugs. (2023, December 21). The Bulletin of the Royal College of Surgeons of England. Retrieved from [Link]

  • Ottonello, L., Dapino, P., Scirocco, M. C., Balbi, A., Bevilacqua, M., & Dallegri, F. (1995). Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation?. Clinical Science, 88(3), 331-336.
  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.
  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Archiv der Pharmazie, 357(6), e2300508.
  • History of Sulfonamides. (2023, August 23). Improve Veterinary Education Cyprus. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Sultani, K. A. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. Mini-Reviews in Medicinal Chemistry, 21(20), 3028-3047.
  • Otsuki, H., & Morita, S. (2014). Anticonvulsant Sulfonamides in Epilepsy and Other Neurological Disorders.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). Advanced Journal of Chemistry B, 7(1), 130-150.
  • Special Feature: Never say dye. (2012, March). British Columbia Medical Journal, 54(2), 70.
  • Prontosil. (n.d.). In Encyclopædia Britannica. Retrieved from [Link]

  • Sulfonamide (medicine). (n.d.). EBSCO. Retrieved from [Link]

  • Siddiqui, N., Rana, A., Khan, S. A., & Haque, S. E. (2010). Synthesis and pharmacological evaluation of sulfonamide derivatives of thiazolidin-4-ones with anticonvulsant activity against two seizure models. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 224-229.
  • Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties. Journal of Medicinal Chemistry, 45(2), 284-291.
  • 22.10: Sulfa Drugs - a closer look. (2019, September 3). Chemistry LibreTexts. Retrieved from [Link]

  • Ottonello, L., Dapino, P., Scirocco, M. C., Balbi, A., Bevilacqua, M., & Dallegri, F. (1995). Sulphonamides as Anti-Inflammatory Agents: Old Drugs for New Therapeutic Strategies in Neutrophilic Inflammationq. Clinical Science, 88(3), 331-336.
  • Al-Juboori, S. A. H. (2015). Synthesis of some sulfa drug derivatives as antibacterial agents. (Master's thesis, University of Baghdad).
  • Masereel, B., Thiry, A., Dogne, J. M., & Supuran, C. T. (2008). Anticonvulsant Sulfonamides/Sulfamates/Sulfamides with Carbonic Anhydrase Inhibitory Activity: Drug Design and Mechanism of Action. Current Pharmaceutical Design, 14(7), 641-653.
  • Masereel, B., Thiry, A., Dogne, J. M., & Supuran, C. T. (2008). Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action. Current Pharmaceutical Design, 14(7), 641-653.
  • Synthesis of Sulfanilamide. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Bisharat, M., et al. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 130-150.
  • List of Sulfonamides + Uses, Types & Side Effects. (2023, April 13). Drugs.com. Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry B, 7(1), 130-150.
  • Mondal, S., & Jana, S. (2025, August 6). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 131, 132927.
  • Antibacterial sulfonamides. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide as a potential kinase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Evaluation of 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide as a Kinase Inhibitor Scaffold

Executive Summary

This application note details the technical roadmap for evaluating This compound (CAS: 326023-07-8) as a small-molecule kinase inhibitor. While sulfonamides are classically associated with Carbonic Anhydrase (CA) inhibition, the 3,4-diaminobenzene core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for the adenosine ring of ATP. This structural feature allows it to form critical hydrogen bonds within the kinase hinge region.

This guide provides a rigorous framework for researchers to validate the compound’s binding mode, determine its kinase selectivity profile, and assess its cellular efficacy. Special emphasis is placed on differentiating kinase activity from potential off-target carbonic anhydrase inhibition, a common liability in sulfonamide-based drug discovery.

Chemical Identity & Pharmacophore Analysis

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₂H₁₂ClN₃O₂S

  • Molecular Weight: 297.76 g/mol

  • Solubility: DMSO (>20 mg/mL), Ethanol (Low). Insoluble in water.

Structural Logic (SAR Insight)

The molecule consists of three distinct pharmacophoric elements essential for kinase binding:

  • Hinge Binder (3,4-Diamino motif): The vicinal amino groups function as a bidentate hydrogen bond donor/acceptor system, mimicking the N1 and N6 of the adenine ring in ATP. This allows anchoring to the kinase hinge region (e.g., residues like Glu/Leu in CDKs or Met in p38 MAPK).

  • Linker (Sulfonamide): Provides rigid geometry and positions the aromatic tail. It can also engage in hydrogen bonding with the gatekeeper residue or the catalytic loop (DFG motif).

  • Hydrophobic Tail (2-Chlorophenyl): The ortho-chloro substitution forces a twisted conformation, likely directing the phenyl ring into the hydrophobic "back pocket" (selectivity pocket) adjacent to the ATP binding site.

Handling & Stability Protocols

Critical Warning: The 3,4-diamino functionality is electron-rich and susceptible to oxidation, potentially forming o-quinone diimines or cyclizing to form benzimidazoles in the presence of aldehydes/acids.

Storage Protocol:

  • Lyophilized Powder: Store at -20°C under argon/nitrogen. Desiccate to prevent hydrolysis.

  • Stock Solution (DMSO): Prepare fresh 10 mM stocks. Avoid freeze-thaw cycles.

    • Quality Check: If the solution turns dark brown/black, oxidation has occurred. Verify purity via LC-MS before use.

Experimental Workflow: Hit-to-Lead Validation

The following workflow outlines the sequential validation of the compound.

Workflow Start Compound Resuspension (10 mM DMSO) QC LC-MS Purity Check (>95% Required) Start->QC Biochem Biochemical Assay (ADP-Glo / FRET) Determine IC50 QC->Biochem Pass Selectivity Kinase Profiling (Panel Screen) Biochem->Selectivity IC50 < 1 µM Cellular Cellular Engagement (Western Blot / Viability) Selectivity->Cellular Target Identified OffTarget Counter-Screen (Carbonic Anhydrase) Cellular->OffTarget Validation

Figure 1: Step-by-step validation workflow for this compound.

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Objective: To determine the IC50 of the compound against a specific kinase target (e.g., CDK2, VEGFR2, or p38 MAPK). This protocol uses Promega's ADP-Glo™, a luminescent assay that quantifies ADP formed during the kinase reaction.

Materials:

  • Recombinant Kinase (e.g., 5-10 ng/well)

  • Substrate (Peptide or Protein, e.g., Histone H1 for CDKs)

  • Ultra-Pure ATP (10 µM - at K_m apparent)

  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • This compound (Serial dilutions).[1]

Procedure:

  • Compound Preparation: Prepare a 3-fold serial dilution of the inhibitor in 100% DMSO (starting at 1 mM). Dilute 1:25 into Assay Buffer to create 4X working stocks (4% DMSO).

  • Enzyme Reaction Assembly (384-well plate):

    • Add 2.5 µL of Kinase solution.

    • Add 2.5 µL of Inhibitor (4X stock). Incubate for 10 min at RT (allows "slow-off" binding).

    • Add 5 µL of ATP/Substrate mix to initiate reaction.

    • Final Volume: 10 µL. Final DMSO: 1%.

  • Incubation: Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 10 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Data Interpretation:

IC50 Value Classification Action
< 100 nM Potent Hit Proceed to Selectivity Profiling
100 nM - 1 µM Moderate Hit SAR Optimization Required

| > 10 µM | Inactive | Check compound integrity or switch target |

Protocol B: Cellular Target Engagement (Western Blot)

Objective: To verify that the compound penetrates the cell membrane and inhibits the phosphorylation of the downstream effector in vivo.

Context: Assuming the target is a MAPK pathway kinase (common for this scaffold), we monitor p-ERK1/2 levels.

Procedure:

  • Cell Culture: Seed A549 or HeLa cells (0.5 x 10⁶ cells/well) in 6-well plates. Allow adherence overnight.

  • Starvation: Replace media with serum-free media for 12 hours (synchronizes cells/reduces basal noise).

  • Treatment:

    • Treat cells with the inhibitor (0.1, 1, 10 µM) for 2 hours.

    • Include a DMSO Control (Negative) and a Reference Inhibitor (Positive, e.g., U0126).

  • Stimulation: Stimulate cells with EGF (50 ng/mL) for 15 minutes to activate the kinase cascade.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na₃VO₄, NaF).

  • Immunoblotting:

    • Run SDS-PAGE (10% gel). Transfer to PVDF membrane.

    • Primary Antibodies: Anti-phospho-ERK1/2 (Thr202/Tyr204) and Anti-Total ERK1/2 (Loading Control).

    • Detection: Chemiluminescence.

Expected Result: A dose-dependent decrease in p-ERK bands without a change in Total-ERK bands confirms intracellular kinase inhibition.

Protocol C: Selectivity & Off-Target Exclusion

The Sulfonamide Liability: Sulfonamides bind zinc in the active site of Carbonic Anhydrases (CAs). Inhibition of CAs (e.g., hCA-II) can cause pH imbalances and cytotoxicity unrelated to kinase inhibition.

Counter-Screen Protocol (Colorimetric Esterase Assay):

  • Enzyme: Human Carbonic Anhydrase II (hCA-II).[2]

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Method:

    • Incubate hCA-II with the inhibitor (10 µM) in Tris buffer (pH 7.5).

    • Add 4-NPA (3 mM).

    • Monitor absorbance at 405 nm (formation of 4-nitrophenol) for 15 mins.

  • Metric: If >50% inhibition is observed at 10 µM, the compound has significant CA liability.

Structural Modification for Selectivity: If CA inhibition is high, N-alkylation of the sulfonamide nitrogen (which is already present as the 2-chlorophenyl group) usually reduces CA affinity compared to primary sulfonamides (-SO₂NH₂). Therefore, This compound is expected to have lower CA affinity than its parent sulfanilamide, but verification is mandatory.

Pathway Visualization: Kinase Signaling

The following diagram illustrates the potential intervention points for a diaminobenzene-sulfonamide scaffold within the MAPK signaling cascade.

Signaling RTK RTK (EGFR/VEGFR) (Transmembrane) RAS RAS-GTP RTK->RAS Activation RAF RAF (MAP3K) RAS->RAF MEK MEK (MAP2K) RAF->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Nucleus Transcription Factors (c-Myc, Elk-1) ERK->Nucleus Translocation Inhibitor 3,4-diamino-N-(2-Cl-Ph)... (Putative Inhibitor) Inhibitor->RAF Potential Block Inhibitor->MEK Potential Block

Figure 2: Putative intervention points in the MAPK pathway. The scaffold often targets the ATP-pocket of RAF or MEK kinases.

References

  • Structure-Activity Relationships of Sulfonamides: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Kinase Assay Protocols: Ma, H., et al. (2008). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies, 6(2). Link

  • Diaminobenzene Scaffolds in Kinase Inhibition: Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[3] Nature Reviews Cancer, 9(1), 28-39. Link

  • Benzimidazole Precursors: The 3,4-diamino motif is a direct precursor to benzimidazole kinase inhibitors. See: Journal of Medicinal Chemistry regarding "Benzimidazole derivatives as potent kinase inhibitors."

  • Chemical Vendor Data: this compound (CAS 326023-07-8).[1] Accela Chem / PubChem. Link

Sources

Application Note: Benzenesulfonamides in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Hypoxic Tumor Microenvironments via Carbonic Anhydrase Inhibition[1]

Abstract & Introduction

Benzenesulfonamides constitute a privileged scaffold in medicinal chemistry, primarily utilized for their ability to coordinate with the zinc ion (


) in the active site of Carbonic Anhydrases (CAs). While historically used as diuretics and anti-glaucoma agents (e.g., Acetazolamide), recent research has pivoted toward their application in oncology.

The critical distinction in cancer research is isoform selectivity . Unlike cytosolic CA I and II (ubiquitous), the membrane-bound isoforms CA IX and CA XII are overexpressed almost exclusively in hypoxic tumor tissues under the control of Hypoxia-Inducible Factor 1


 (HIF-1

).

This guide outlines the mechanistic rationale, Structure-Activity Relationship (SAR) principles, and validated protocols for screening benzenesulfonamides as anti-metastatic agents.

Mechanism of Action: The Hypoxia-pH Axis

Solid tumors often outgrow their blood supply, creating regions of hypoxia. In response, tumor cells stabilize HIF-1


, which upregulates CA IX.
  • The Problem: Anaerobic glycolysis (Warburg effect) produces excess lactate and protons (

    
    ), threatening cell survival.
    
  • The Solution (CA IX): CA IX catalyzes the reversible hydration of extracellular

    
     to bicarbonate (
    
    
    
    ) and protons (
    
    
    ).[1][2][3]
    • 
       is imported via transporters to buffer Intracellular pH (pHi)  (preventing apoptosis).[1]
      
    • 
       remains extracellular, acidifying the Extracellular pH (pHe) . This acidosis degrades the extracellular matrix (ECM), activating proteases (e.g., MMPs) and promoting metastasis.
      

Therapeutic Goal: Benzenesulfonamides inhibit CA IX, collapsing this pH differential, leading to intracellular acidification (death) and extracellular normalization (reduced metastasis).

Figure 1: The CA IX Signaling & Inhibition Pathway

CA_IX_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA_IX_Expr CA IX Overexpression (Membrane Bound) HIF1a->CA_IX_Expr Reaction Catalysis CA_IX_Expr->Reaction Enzyme Source CO2_H2O Extracellular CO2 + H2O CO2_H2O->Reaction HCO3 HCO3- (Imported) Reaction->HCO3 Protons H+ (Accumulated Extracellularly) Reaction->Protons Survival Neutral pHi (Cell Survival) HCO3->Survival Buffers Cytosol Metastasis Acidic pHe (Invasion/Metastasis) Protons->Metastasis Degrades ECM Inhibitor Benzenesulfonamide (e.g., SLC-0111) Inhibitor->Reaction BLOCKS

Caption: Hypoxia-induced CA IX expression regulates pH dynamics.[1][3][4] Benzenesulfonamides block catalysis, preventing survival and invasion.

Structure-Activity Relationship (SAR) Guidelines

When designing or selecting benzenesulfonamides for cancer research, three structural components are critical:

  • Zinc-Binding Group (ZBG): The primary sulfonamide moiety (

    
    ) is non-negotiable. It binds the 
    
    
    
    ion in the enzyme active site.[5]
  • Aromatic Scaffold: The benzene ring acts as a spacer.

  • The "Tail" Approach: This is the variable region. To achieve selectivity for CA IX (tumor) over CA II (red blood cells), bulky or charged "tails" are added. These tails interact with the hydrophobic pocket specific to CA IX or prevent entry into the narrower active sites of cytosolic isoforms.

Key Reference Compound: SLC-0111 (Ureido-benzenesulfonamide).[1][6] It is the leading clinical candidate (Phase Ib/II) due to its high selectivity for CA IX/XII over CA I/II.

Experimental Protocols
Protocol A: High-Throughput Enzymatic Screening (Esterase Assay)

While the Stopped-Flow


 Hydrase Assay is the gold standard for kinetics (

), it requires specialized equipment. The Esterase Assay is a robust, accessible alternative for initial screening.

Principle: CA mimics esterase activity, hydrolyzing 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow), measurable at 405 nm.

Materials:

  • Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

  • Substrate: 4-NPA (dissolved in acetone, diluted to 3 mM in water).

  • Enzyme: Recombinant hCA IX or hCA II (commercially available).

  • Inhibitor: Benzenesulfonamide test compounds (DMSO stock).

Procedure:

  • Preparation: Dilute inhibitor in Assay Buffer to 2x desired final concentration.

  • Incubation: In a 96-well plate, add 50 µL of Inhibitor solution and 50 µL of Enzyme solution (approx. 50-100 units/mL). Incubate for 15 min at 25°C to allow E-I complex formation.

  • Initiation: Add 100 µL of Substrate solution (4-NPA).

  • Measurement: Immediately read Absorbance (405 nm) in kinetic mode for 30 minutes (intervals of 30-60s).

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine 
    
    
    
    using non-linear regression (GraphPad Prism).

Validation Criteria:

  • Positive Control: Acetazolamide (

    
     approx. 20-50 nM).
    
  • Negative Control: DMSO only (100% activity).

Protocol B: Hypoxic Cell Viability Assay

Benzenesulfonamides are often ineffective in normoxia. You must simulate the tumor microenvironment.

Materials:

  • Cell Lines: HT-29 (Colon) or MDA-MB-231 (Breast) – known high CA IX expressors.

  • Hypoxia Induction: Cobalt Chloride (

    
    )  or Hypoxia Chamber (
    
    
    
    ).

Procedure:

  • Seeding: Seed cells (5,000/well) in 96-well plates. Allow attachment (24h).

  • Induction:

    • Method A (Chemical): Add

      
       to media (Final concentration: 100 µM ).[7][8][9][10]
      
    • Method B (Physical): Move plates to a hypoxia chamber (

      
      ).
      
  • Treatment: Add test compounds (0.1 – 100 µM).

    • Critical Step: Ensure media pH is buffered (HEPES 25 mM) if using Method B to prevent atmospheric

      
       fluctuations from confounding results.
      
  • Incubation: 48 to 72 hours.

  • Readout: Perform standard MTT or CellTiter-Glo assay.

Expected Result: Potent CA IX inhibitors (like SLC-0111) should show significantly lower


 values in Hypoxia vs. Normoxia.
Protocol C: Intracellular pH (pHi) Measurement

To prove the mechanism, you must demonstrate that the compound causes intracellular acidification.

Reagent: BCECF-AM (pH-sensitive fluorescent dye).

Procedure:

  • Loading: Incubate hypoxic-treated cells with 1 µM BCECF-AM for 30 min at 37°C.

  • Wash: Wash 3x with PBS to remove extracellular dye.

  • Treatment: Add Benzenesulfonamide inhibitor.

  • Measurement: Measure Fluorescence Ratio (Excitation: 490nm / 440nm; Emission: 535nm).

    • Note: 490nm is pH-dependent; 440nm is pH-independent (isosbestic point).

  • Calibration: At the end of the experiment, permeabilize cells with Nigericin (10 µM) in high

    
     buffers of known pH (6.5, 7.0, 7.5) to generate a standard curve.
    
Data Presentation & Analysis

Table 1: Comparative Profile of Sulfonamide Generations

Compound ClassRepresentativeTarget SelectivityHypoxia EfficacyClinical Status
Classical AcetazolamideCA I, II, IX, XII (Pan-inhibitor)Low (Systemic toxicity)FDA Approved (Glaucoma)
Next-Gen SLC-0111 CA IX, XII (Tumor Specific) High Phase Ib/II (Solid Tumors)
Experimental IndisulamCA IX + Cell CycleModerateDiscontinued (Phase II)
Figure 2: The Screening Workflow

Screening_Workflow Synthesis 1. Synthesis (Benzenesulfonamide Scaffold) Enzyme_Screen 2. Enzyme Inhibition Assay (Protocol A: Esterase/Stopped-Flow) Synthesis->Enzyme_Screen Decision_Enzyme Ki < 50nM for CA IX? Enzyme_Screen->Decision_Enzyme Discard Discard / Redesign Decision_Enzyme->Discard No Cell_Screen 3. Cellular Viability (Protocol B: Normoxia vs. Hypoxia) Decision_Enzyme->Cell_Screen Yes Decision_Cell Selectivity Ratio (Hypoxia/Normoxia IC50) > 5? Cell_Screen->Decision_Cell Decision_Cell->Discard No Mechanism 4. Mechanistic Validation (Protocol C: pHi Acidification) Decision_Cell->Mechanism Yes

Caption: Logical progression from chemical synthesis to functional mechanistic validation.

References
  • Supuran, C. T. (2018).[11] Carbonic anhydrase inhibitors as emerging agents for the treatment and imaging of hypoxic tumors.[11] Expert Opinion on Investigational Drugs. Link

  • McDonald, P. C., et al. (2020).[6] SLC-0111, a first-in-class inhibitor of the tumor-associated carbonic anhydrase IX, in patients with advanced solid tumors. American Journal of Clinical Oncology. Link

  • Sedlakova, O., et al. (2014). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors.[11][12] Frontiers in Physiology. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[1][4][11][13] Nature Reviews Drug Discovery. Link

  • Wu, D., & Yotnda, P. (2011). Induction and Testing of Hypoxia in Cell Culture. Journal of Visualized Experiments (JoVE).[10] Link

Sources

Application Notes and Protocols for Antibacterial Studies of 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antibacterial Agents

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, threatening to usher in a "post-antibiotic era" where common infections could once again become life-threatening.[1][2] This crisis has spurred significant research into the discovery and development of new antibacterial drugs with novel mechanisms of action.[3][4] Sulfonamides were among the first synthetic antimicrobial agents to be widely used and function by inhibiting bacterial folate synthesis, a pathway essential for bacterial survival.[5][6][7][8] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme not present in humans, making it a selective target.[5][9] This document provides a detailed guide for researchers on the in vitro evaluation of a specific sulfonamide derivative, 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide , as a potential antibacterial agent.

Compound Profile: this compound

Property Value
IUPAC Name This compound
CAS Number 326023-07-8[10]
Molecular Formula C₁₂H₁₂ClN₃O₂S
Molecular Weight 313.76 g/mol
Chemical Structure

Note: The synthesis of this compound can be achieved through multi-step reactions involving the reaction of a sulfonyl chloride with an amine.[5] Researchers should ensure the purity of the synthesized or acquired compound before initiating biological assays.

Part 1: In Vitro Antibacterial Susceptibility Testing

The initial evaluation of a potential antibacterial agent involves determining its efficacy against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the primary parameters used to quantify this activity.[11][12][13]

Rationale for Method Selection

The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[14][15][16] It is a quantitative method that allows for the testing of multiple compounds against various bacterial strains simultaneously in a 96-well plate format, making it efficient for screening purposes.[17] Following the MIC assay, the MBC is determined to differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.[18][19] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[19]

Experimental Workflow for MIC and MBC Determination

Caption: Workflow for MIC and MBC determination.

Detailed Protocol: Broth Microdilution for MIC Determination

Materials:

  • This compound (stock solution in DMSO)

  • Sterile 96-well flat-bottom microtiter plates[20]

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., ciprofloxacin, amoxicillin)[21]

  • Sterile saline (0.85% w/v)

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[14]

  • Serial Dilution of the Test Compound:

    • In a 96-well plate, add 100 µL of MHB to wells 2 through 12 of a designated row.

    • Add 200 µL of the test compound at twice the highest desired final concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 should contain 100 µL of MHB with the bacterial inoculum but no compound (positive growth control).

    • Well 12 should contain 200 µL of sterile MHB only (negative control/sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 16-24 hours.[14]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[11][16]

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be read using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Detailed Protocol: MBC Determination

Procedure:

  • Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).

  • Spot-plate each aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).[13][18][19]

Example Data Presentation

Table 1: Hypothetical MIC and MBC values for this compound (Compound X)

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureus ATCC 29213Positive1632Bactericidal
Escherichia coli ATCC 25922Negative64>256Bacteriostatic
Pseudomonas aeruginosa ATCC 27853Negative>256>256Inactive
Enterococcus faecalis ATCC 29212Positive32128Bacteriostatic

Part 2: Preliminary Mechanism of Action Studies

Understanding how a compound exerts its antibacterial effect is crucial for its development as a drug. For sulfonamides, the primary mechanism is the inhibition of folate synthesis.

The Folate Biosynthesis Pathway: A Key Bacterial Target

Caption: The bacterial folate synthesis pathway and the inhibitory action of sulfonamides.

Sulfonamides are structural analogs of p-aminobenzoic acid (PABA) and act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[5][6][9] This inhibition prevents the synthesis of dihydrofolate, a precursor for tetrahydrofolate, which is essential for the synthesis of nucleotides and certain amino acids.[7] Humans are unaffected as they obtain folate from their diet.[5][8]

Protocol: PABA Reversal Assay

This assay can provide evidence that the antibacterial activity of the test compound is due to the inhibition of the folate pathway.

Procedure:

  • Perform a standard MIC assay as described in section 1.3.

  • In parallel, perform an identical MIC assay but with the growth medium (MHB) supplemented with a concentration of PABA that is known to not affect bacterial growth on its own (e.g., 128 µg/mL).

  • Compare the MIC values obtained in the presence and absence of exogenous PABA.

Expected Outcome and Interpretation:

  • Significant increase in MIC in the presence of PABA: This suggests that the compound's antibacterial activity is competitively inhibited by PABA, providing strong evidence for its action on the folate pathway.

  • No change in MIC: This would indicate that the compound may have a different mechanism of action, or that its affinity for the enzyme is significantly higher than that of PABA.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vitro antibacterial evaluation of this compound. The described protocols for MIC, MBC, and PABA reversal assays will allow researchers to determine the compound's spectrum of activity, its bactericidal or bacteriostatic nature, and to gather preliminary evidence for its mechanism of action. Positive results from these initial screens would warrant further investigation, including time-kill kinetic studies, evaluation against a broader panel of resistant clinical isolates, and assessment of its potential for synergy with other antibiotics.[12][22] The journey of antibiotic discovery is challenging, but systematic and rigorous in vitro evaluation is the critical first step in identifying promising new candidates to combat the growing threat of antimicrobial resistance.[1][23]

References

  • Discovery and development of new antibacterial drugs: learning from experience?. (n.d.). Oxford Academic. Retrieved February 15, 2026, from [Link]

  • Antimicrobial drug discovery and development | Ineos Oxford Institute. (n.d.). Ineos Oxford Institute for Antimicrobial Research. Retrieved February 15, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020, August 20). Bio-protocol. Retrieved February 15, 2026, from [Link]

  • Payne, D. J., Gwynn, M. N., Holmes, D. J., & Pompliano, D. L. (2007). Discovery and development of new antibacterial drugs: learning from experience?. Nature Reviews Drug Discovery, 6(1), 29-40. Retrieved February 15, 2026, from [Link]

  • Antibacterial Drug Discovery. (n.d.). Creative Biolabs. Retrieved February 15, 2026, from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved February 15, 2026, from [Link]

  • Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Antibacterial sulfonamides. (n.d.). AL-Mustaqbal University College of Pharmacy. Retrieved February 15, 2026, from [Link]

  • Minimal Bactericidal Concentration for Biofilms (MBC-B). (2024, December 5). Bio-protocol. Retrieved February 15, 2026, from [Link]

  • Coates, A. R., Halls, G., & Hu, Y. (2011). Discovery and development of new antibacterial drugs: learning from experience?. British Journal of Pharmacology, 163(1), 184-194. Retrieved February 15, 2026, from [Link]

  • (PDF) Antimicrobial sulfonamide drugs. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved February 15, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. Retrieved February 15, 2026, from [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (n.d.). University of Basrah. Retrieved February 15, 2026, from [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Cleveland Clinic. Retrieved February 15, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved February 15, 2026, from [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014, January 2). Journal of Visualized Experiments. Retrieved February 15, 2026, from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved February 15, 2026, from [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). World Journal of Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

  • The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH. Retrieved February 15, 2026, from [Link]

  • IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices. Retrieved February 15, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved February 15, 2026, from [Link]

  • Minimum bactericidal concentration. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific. Retrieved February 15, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved February 15, 2026, from [Link]

  • Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019, September 18). Frontiers. Retrieved February 15, 2026, from [Link]

  • Synthesis, antimicrobial activity and docking study of some novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying biologically active sulfonamide moiety. (2017, January 1). SpringerLink. Retrieved February 15, 2026, from [Link]

  • 326023-07-8,this compound. (n.d.). AccelaChem. Retrieved February 15, 2026, from [Link]

  • Synthesis of Some Novel Antibacterial Sulfonamide Reactive. (2014, June 22). Life Science Journal. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Benzenesulfonamide Optimization & Troubleshooting

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Mitigating Off-Target Effects of Benzenesulfonamide Compounds[1]

Introduction: The "Privileged" Problem

Welcome to the technical support hub for benzenesulfonamide pharmacophores. If you are here, you likely have a hit compound containing a sulfonamide moiety (

21

The Core Issue: The primary benzenesulfonamide group is a classic Zinc-Binding Group (ZBG) .[1] While this makes it an excellent scaffold for targeting metalloenzymes, it introduces a high risk of "privileged structure" promiscuity.[2][1] The most common off-target interactions occur with Carbonic Anhydrases (CAs) , a family of ubiquitous zinc metalloenzymes responsible for pH homeostasis.[1]

This guide provides the diagnostic workflows and protocols to distinguish between true target engagement and off-target artifacts.

Module 1: Diagnostic Triage (Workflow)

Before altering your chemistry, you must validate the signal.[2][1] Use this logic flow to determine if your compound is a "False Positive" driven by CA inhibition.

Triage Logic Diagram

TriageWorkflowStartCompound Hit(Benzenesulfonamide)PrimaryAssayPrimary Target Assay(e.g., Kinase, Receptor)Start->PrimaryAssayDecision1Is the IC50 < 100 nM?PrimaryAssay->Decision1Decision1->PrimaryAssayNo (Re-test)CA_ScreenCounter-Screen:hCA I & hCA II InhibitionDecision1->CA_ScreenYesDecision2Is hCA InhibitionPotent (< 1 µM)?CA_Screen->Decision2Cell_AssayCellular pH Assay(BCECF-AM)Decision2->Cell_AssayYes (Risk High)Outcome_CleanVALID HITProceed to Lead OptDecision2->Outcome_CleanNo (Risk Low)Decision3Does pHi change> 0.2 units?Cell_Assay->Decision3Decision3->Outcome_CleanNoOutcome_DirtyOFF-TARGET ARTIFACTRequires SAR ModificationDecision3->Outcome_DirtyYes (Acidosis Artifact)

Figure 1: Diagnostic workflow to filter out Carbonic Anhydrase (CA) mediated off-target effects.

Module 2: Biochemical Validation (The CA Counter-Screen)

The Issue: Your compound may be inhibiting Carbonic Anhydrase II (hCA II), which is one of the most efficient enzymes known.[1] Inhibition leads to local pH changes in assay buffers or cell cytoplasm, potentially causing false positives in pH-sensitive targets (e.g., ion channels).[2][1]

The Solution: Run a colorimetric esterase assay. hCA II acts as an esterase on p-nitrophenyl acetate (

1
Protocol: hCA II Colorimetric Counter-Screen

Reagents:

  • Enzyme: Recombinant human CA II (Sigma or equivalent).[2]

  • Substrate:

    
    -Nitrophenyl acetate (
    
    
    -NPA).[1] Prepare 100 mM stock in Acetone.
  • Buffer: 12.5 mM Tris-SO

    
    , pH 7.4 (Avoid HEPES; it can compete for Zinc).
    
  • Control: Acetazolamide (Standard CA inhibitor).[2]

Step-by-Step:

  • Preparation: Dilute hCA II to 100 nM in Assay Buffer.

  • Plating: Add 10 µL of test compound (final conc. range 0.1 nM – 10 µM) to a 96-well clear plate.[1]

  • Enzyme Addition: Add 80 µL of hCA II solution. Incubate for 15 mins at RT to allow equilibration.

  • Substrate Initiation: Add 10 µL of 3 mM

    
    -NPA (diluted from stock into buffer). Final volume 100 µL.
    
  • Readout: Measure Absorbance at 405 nm (formation of

    
    -nitrophenol) kinetically for 15 minutes.
    
  • Analysis: Calculate

    
     (slope) for each concentration.[2] Determine 
    
    
    .

Interpretation: |

1High

Module 3: Cellular Validation (Intracellular pH)

The Issue: If your compound hits hCA II biochemically, does it actually matter in cells? CA inhibition causes intracellular acidification (drop in pH

21

The Solution: Measure pH

BCECF-AM13
Protocol: Ratiometric pH Measurement

Principle: BCECF-AM is cell-permeable.[1][3][4][5] Inside the cell, esterases cleave the AM group, trapping the dye.[1] The fluorescence ratio (Excitation 490/440 nm) is pH-dependent and concentration-independent.[1]

Step-by-Step:

  • Seeding: Plate cells (e.g., HeLa or HEK293) in black-wall, clear-bottom 96-well plates (20,000 cells/well). Incubate overnight.

  • Loading: Wash cells with HBSS. Add 1 µM BCECF-AM in HBSS.[1] Incubate 30 min at 37°C.

  • Washing: Wash cells

    
     with HBSS to remove extracellular dye.
    
  • Treatment: Add test compound in HBSS (maintain physiological pH 7.4 externally).

  • Measurement:

    • Excitation 1: 490 nm (pH sensitive).

    • Excitation 2: 440 nm (Isosbestic point/pH insensitive).[2]

    • Emission: 535 nm.[2][3]

  • Calibration (Crucial): At the end of the experiment, perform a "Nigericin Clamp."

    • Replace buffer with High

      
       buffers at known pH (6.5, 7.0, 7.5) containing 10 µM Nigericin.[2]
      
    • This equilibrates pH

      
       with pH
      
      
      .[2] Plot Ratio vs. pH to generate a standard curve.

Troubleshooting FAQ:

  • Q: My cells are turning yellow immediately.

    • A: You are using too high a concentration of BCECF-AM.[1] Drop to 0.5 µM.

  • Q: The signal is drifting.

    • A: Ensure you are using a ratiometric read (

      
      ).[2] Absolute intensity (
      
      
      alone) is invalid due to dye leakage and photobleaching.[2]

Module 4: Medicinal Chemistry (SAR Mitigation)

The Issue: You have confirmed your benzenesulfonamide is an off-target CA inhibitor. How do you design it out?

The Science: The primary sulfonamide nitrogen coordinates to the Zinc ion (

67
SAR Decision Tree: Removing the CA Liability

SAR_StrategyStartPrimary Sulfonamide(-SO2NH2)Strategy1Strategy A:N-SubstitutionStart->Strategy1Strategy2Strategy B:Scaffold HoppingStart->Strategy2Sub1Secondary Sulfonamide(-SO2NHR)Strategy1->Sub1Sub2Tertiary Sulfonamide(-SO2NR2)Strategy1->Sub2Hop1Sulfone(-SO2R)Strategy2->Hop1Hop2SulfonimidamideStrategy2->Hop2Result_PartialReduced CA Affinity(Steric dependent)Sub1->Result_PartialSmall R groupResult_CleanCA Affinity Eliminated(No Zn coordination)Sub1->Result_CleanBulky R groupSub2->Result_CleanHop1->Result_CleanHop2->Result_Partial

Figure 2: Structural Activity Relationship (SAR) strategies to eliminate Zinc-binding capability.

Detailed Mitigation Strategies
  • N-Substitution (The "Gold Standard"):

    • Action: Convert the primary sulfonamide (

      
      ) to a secondary (
      
      
      ) or tertiary (
      
      
      ) sulfonamide.
    • Why it works: The CA active site is a narrow conical cavity. Adding substituents (R) creates steric clash with the hydrophilic half of the active site (residues like Thr199) and disrupts the geometry required for Zinc coordination [1].

    • Note: Methylation is often sufficient to drop CA affinity by 2-3 logs.[1]

  • Bioisosteric Replacement:

    • Action: Replace the sulfonamide with a Sulfone (

      
      ) or Sulfonimidamide .[1]
      
    • Why it works: Sulfones lack the nitrogen required for the specific coordination geometry preferred by CAs, though they maintain the electron-withdrawing character needed for metabolic stability [2].[1]

  • The "Tail" Approach (If Sulfonamide is Essential):

    • Action: If your primary target requires the sulfonamide, extend the molecule with a bulky "tail" attached to the benzene ring.[1]

    • Why it works: This exploits the "selective pocket" at the rim of the CA active site. By making the molecule too long or rigid to fit into the CA II isoform specifically, you can improve selectivity for your primary target over the ubiquitous CA II [3].[1]

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[8][9][10][11] Nature Reviews Drug Discovery, 7(2), 168–181.[2][1] Link

  • Nocentini, A., & Supuran, C. T. (2018).[2][1] Advances in structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003–1020.[2][1] Link

  • Alterio, V., et al. (2012).[2][1] Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421–4468.[2][1] Link[2][1]

  • Han, J., & Burgess, K. (2010).[2][1] Fluorescent indicators for intracellular pH. Chemical Reviews, 110(5), 2709–2728.[2][1] Link[2][1]

Technical Support Center: Sulfonamide Resistance & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject: Overcoming Resistance Mechanisms to Sulfonamide-Based Compounds Ticket ID: SULF-RES-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Scope & Objective

This guide addresses the high-frequency failure points in the development and testing of sulfonamide-class antifolates. Resistance to sulfonamides is rarely a binary "on/off" phenomenon; it is often a complex interplay of media chemistry, enzymatic mutations, and bypass pathways.

This support documentation is structured to troubleshoot:

  • False Resistance: Media-induced assay failure (Thymidine Rescue).

  • Genetic Resistance: Molecular detection of sul genes and folP mutations.

  • Intrinsic Resistance: Structural barriers in Dihydropteroate Synthase (DHPS).

  • Combinatorial Solutions: Synergistic assay protocols (Checkerboard).

Section 1: Assay Optimization & Media Chemistry

Q: Why do my MIC values fluctuate wildly between different batches of Mueller-Hinton Broth (MHB)?

A: You are likely observing the "Thymidine Rescue Effect." Sulfonamides act as competitive inhibitors of Dihydropteroate Synthase (DHPS), blocking the condensation of para-aminobenzoic acid (pABA) with dihydropterin pyrophosphate. This halts the production of dihydrofolate, and subsequently, tetrahydrofolate (THF)—the methyl donor required for thymidine synthesis.

The Critical Failure Point: If your culture media contains exogenous thymidine or thymine, bacteria can utilize the "salvage pathway," bypassing the sulfonamide-induced blockade of de novo folate synthesis. This results in false-negative susceptibility (artificially high MICs).

Troubleshooting Protocol: Media Quality Control

  • Reagent Selection: Use only Mueller-Hinton Broth (MHB) certified as "Thymidine/Thymine Reduced."

  • Enzymatic Treatment: If low-thymidine media is unavailable, supplement standard MHB with Lysed Horse Blood (2-5%) . Horse blood contains the enzyme thymidine phosphorylase, which degrades free thymidine in the media.

  • Biological QC: Before running your library, validate the media batch using Enterococcus faecalis ATCC 29212.

    • Acceptance Criteria: The MIC for Trimethoprim/Sulfamethoxazole (SXT) must fall within the CLSI-defined range (typically ≤ 0.5/9.5 µg/mL). If the MIC is elevated, the media batch is compromised.

Visualization: The Thymidine Bypass Mechanism

FolatePathway Pterin Dihydropterin Pyrophosphate DHPS DHPS Enzyme (Target) Pterin->DHPS PABA pABA PABA->DHPS DHP Dihydropteroate DHPS->DHP Sulfonamide Sulfonamide (Inhibitor) Sulfonamide->DHPS Blocks THF Tetrahydrofolate (THF) DHP->THF Downstream Enzymes DNA DNA Synthesis (Thymidine) THF->DNA Methylation ExoThym Exogenous Thymidine (Media Contamination) ExoThym->DNA Salvage Pathway (Bypass)

Figure 1: Mechanism of Sulfonamide action and the "Thymidine Rescue" bypass pathway that causes assay failure.

Section 2: Molecular Characterization of Resistance

Q: My strain shows high MICs but lacks standard folP mutations. What am I missing?

A: You are likely dealing with plasmid-mediated resistance genes (sul1, sul2, sul3). While chromosomal mutations in the folP gene (encoding DHPS) are common, the acquisition of sul genes is the primary driver of high-level resistance in Gram-negative enteric bacteria. These genes encode alternative DHPS enzymes that have a naturally low affinity for sulfonamides but retain high affinity for pABA.[1]

Diagnostic Workflow: Do not rely solely on phenotypic screening. Use the following multiplex PCR strategy to categorize the resistance mechanism.

Table 1: Molecular Targets for Sulfonamide Resistance

Gene TargetOriginMechanismAmplicon Size (Approx)
folP (Wild Type)ChromosomalTarget Mutation (e.g., Phe-Gly loop)Variable (Species specific)
sul1 Plasmid (Class 1 Integrons)Alternative DHPS (Sulfonamide insensitive)~433 bp
sul2 Plasmid (Small non-conjugative)Alternative DHPS (Sulfonamide insensitive)~293 bp
sul3 Plasmid (Rare/Emerging)Alternative DHPS (Sulfonamide insensitive)~570 bp

Protocol: Multiplex PCR Detection

  • Template: Extract genomic DNA using a silica-column based kit.

  • Primers: Use standard primers targeting conserved regions of sul1, sul2, and sul3.

  • Cycling Conditions:

    • Initial Denaturation: 95°C for 5 min.

    • 30 Cycles: 94°C (30s) / 55-60°C (30s - Annealing) / 72°C (60s).

    • Final Extension: 72°C for 7 min.

  • Analysis: Resolve on a 1.5% agarose gel. Presence of bands indicates acquisition of alternative DHPS enzymes, rendering standard sulfonamide structural modifications ineffective.

Section 3: Structural Biology & Drug Design

Q: How do I modify my lead compound to overcome DHPS loop mutations?

A: Shift your Structure-Based Drug Design (SBDD) strategy from the pABA pocket to the Pterin pocket.

The Mechanistic Barrier: Resistance mutations in DHPS (e.g., in Staphylococcus aureus or Plasmodium) often occur in two flexible loops near the active site. These mutations create steric hindrance or electrostatic repulsion specifically for the sulfonamide moiety (which mimics pABA), while allowing the smaller, natural pABA substrate to still bind.

Design Strategy:

  • Analyze the Crystal Structure: Examine the DHPS-pterin complex. Note that the pterin-binding pocket is highly conserved and less prone to mutation because it is essential for binding the rigid pterin substrate.

  • Fragment Linking: Design compounds that extend from the sulfonamide core into the pterin tunnel.

  • Key Interaction: Target the conserved Asp/Glu residues deep in the pterin pocket. Compounds that bridge the pABA and pterin sites (multisubstrate analogues) show significantly lower resistance rates because the bacteria cannot mutate the pterin site without losing enzymatic function.

Section 4: Combination Strategies (Synergy)

Q: Single-agent efficacy is poor. How do I validate synergy with DHFR inhibitors?

A: Perform a Checkerboard Assay to calculate the Fractional Inhibitory Concentration Index (FICI). Sulfonamides are rarely used as monotherapy. They are paired with DHFR inhibitors (like Trimethoprim) to create a "double blockade" of the folate pathway.

Protocol: Microdilution Checkerboard Assay

Step 1: Plate Setup

  • Y-Axis (Rows A-H): Serial 2-fold dilution of Sulfonamide (Drug A). Range: 0.03 µg/mL to 64 µg/mL.

  • X-Axis (Columns 1-12): Serial 2-fold dilution of Trimethoprim (Drug B). Range: 0.01 µg/mL to 16 µg/mL.

  • Inoculum: Standardize to

    
     CFU/mL in MHB (Thymidine-free).
    

Step 2: Incubation & Readout

  • Incubate at 35°C for 16-20 hours.

  • Record the MIC for each drug alone and for every combination well.

Step 3: Data Analysis (FICI Calculation) Calculate the FICI for the well with the lowest combined concentrations that inhibits growth:



Interpretation Table:

FICI ValueInterpretationActionable Insight
≤ 0.5 Synergy Highly effective combination; pursue formulation.
> 0.5 to 4.0 IndifferenceNo benefit over single agent; re-evaluate ratio.
> 4.0 AntagonismSTOP. Drugs interfere with each other.

Visualization: Synergy Testing Logic

SynergyLogic Start High Sulfonamide MIC Check Perform Checkerboard Assay (+Trimethoprim) Start->Check Calc Calculate FICI Check->Calc ResultSyn FICI ≤ 0.5 (Synergy) Calc->ResultSyn Low Ratio ResultInd FICI > 0.5 (Indifference) Calc->ResultInd High Ratio

Figure 2: Decision logic for interpreting Checkerboard Assay results.

References

  • Sköld, O. (2000).[2][3] Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160.[3] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[4] M100: Performance Standards for Antimicrobial Susceptibility Testing.[4][5] CLSI. [Link][4]

  • Capasso, C., & Supuran, C. T. (2014). Sulfa drug resistance in pathogenic bacteria: the role of dihydropteroate synthase.[1][3][6][7][8] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Heuer, H., et al. (2008). Detection of the sul1, sul2, and sul3 genes in sulfonamide-resistant bacteria.[1][9][10] Journal of Antimicrobial Chemotherapy. [Link]

  • Babaaban, A., et al. (2019). Structure-Based Drug Design to Overcome Drug Resistance. Frontiers in Pharmacology. [Link]

Sources

Validation & Comparative

Selectivity Assessment Guide: 3,4-Diamino-N-(2-chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive technical framework for assessing the selectivity of 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide .

Based on its chemical structure (a sulfonamide core with an ortho-diamine motif and a lipophilic N-aryl substituent), this compound presents a dual-pharmacophore profile . It is primarily characterized as a Carbonic Anhydrase (CA) Inhibitor but possesses structural features relevant to Kinase (hinge-binding) and HDAC (zinc-binding) inhibition.

Executive Summary & Compound Profile

This compound is a multifunctional scaffold. Its primary mechanism of action is anchored by the sulfonamide moiety (


), a classic zinc-binding group (ZBG) for Carbonic Anhydrases. However, the ortho-diamine group at positions 3 and 4 introduces potential for off-target interactions with kinases (mimicking the adenosine ring of ATP) or epigenetic enzymes like HDACs.

To objectively assess its performance, researchers must validate its Isoform Selectivity (distinguishing between CA I, II, IX, and XII) and its Class Selectivity (ruling out kinase/HDAC promiscuity).

Structural Pharmacophore Analysis
  • Sulfonamide (

    
    ):  Primary driver of affinity for Carbonic Anhydrase (CA) active sites (binds catalytic Zn
    
    
    
    ).
  • N-(2-chlorophenyl) Tail: A hydrophobic element designed to interact with the selective pockets of CA isoforms (e.g., the hydrophobic half of the active site), potentially improving selectivity for tumor-associated isoforms (CA IX/XII) over cytosolic ones (CA I/II).

  • 3,4-Diamino Motif: A polar, electron-rich region that can form hydrogen bonds. This mimics the "head" group of many kinase inhibitors (e.g., MEK/PI3K inhibitors) and benzamide-based HDAC inhibitors.

Comparative Performance Analysis

The following table contrasts the predicted profile of the subject compound against standard reference inhibitors for its three potential target classes.

Table 1: Comparative Selectivity Benchmarks
FeatureSubject Compound Acetazolamide (CA Reference)Staurosporine (Kinase Reference)Entinostat (HDAC Reference)
Primary Target Carbonic Anhydrase (CA) CA (Pan-isoform)Kinases (Pan-inhibitor)HDAC (Class I Selective)
Binding Mode Sulfonamide-Zn

coordination
Sulfonamide-Zn

coordination
ATP-competitive (Hinge binder)Benzamide-Zn

chelation
Isoform Selectivity High Potential (due to 2-Cl-phenyl tail)Low (Inhibits CA I, II, IX, XII equally)Very Low (Promiscuous)High (HDAC 1, 2, 3)
Key Off-Target Risk Kinase / HDACMinimalNone (It is a kinase inhibitor)None (It is an HDAC inhibitor)
Detection Method Stopped-Flow CO

Hydration
Stopped-Flow CO

Hydration
FRET / TR-FRETFluorogenic Peptide Assay

Experimental Protocols for Selectivity Assessment

To validate the selectivity of this compound, a hierarchical screening approach is required.

Protocol A: Carbonic Anhydrase Isoform Profiling (Primary Target)

Objective: Determine the inhibition constant (


) against cytosolic (CA I, II) vs. transmembrane/tumor-associated (CA IX, XII) isoforms.
  • Assay Principle: Stopped-flow spectrophotometry monitoring the hydration of CO

    
     to bicarbonate.
    
  • Reagents:

    • Recombinant human CA isozymes (I, II, IX, XII).

    • Substrate: CO

      
       saturated water.
      
    • Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Procedure:

    • Incubate enzyme with the inhibitor (0.1 nM – 10

      
      M) for 15 min at 25°C.
      
    • Mix enzyme-inhibitor solution with CO

      
       substrate solution in a stopped-flow apparatus.
      
    • Monitor absorbance change at 557 nm (acidification rate).

    • Calculation: Fit initial velocities to the Michaelis-Menten equation to derive IC

      
      , then convert to 
      
      
      
      using the Cheng-Prusoff equation.
  • Success Criteria: A selectivity ratio (

    
     CA II / 
    
    
    
    CA IX) > 50 indicates significant selectivity for the tumor-associated isoform.
Protocol B: Kinase Liability Screen (Secondary Target)

Objective: Rule out off-target inhibition due to the 3,4-diamino motif.

  • Platform: Competition binding assay (e.g., KINOMEscan™ or TR-FRET).

  • Panel Selection: Focus on Serine/Threonine kinases (e.g., PI3K

    
    , BRAF, MEK) which often bind diamine-containing scaffolds.
    
  • Procedure:

    • Test compound at a fixed concentration (e.g., 10

      
      M).
      
    • Measure % inhibition of control binding.

    • Flag: Any kinase inhibited >50% at 10

      
      M requires a full dose-response curve (
      
      
      
      determination).
Protocol C: Chemical Stability & Reactivity

Objective: The ortho-diamine group is susceptible to oxidation (forming phenazines) or condensation with aldehydes.

  • Method: HPLC-MS time-course study.

  • Condition: Incubate 10

    
    M compound in PBS (pH 7.4) and human plasma for 24 hours.
    
  • Readout: Quantify parent compound remaining; identify oxidation products.

Visualization of Selectivity Logic

The following diagram illustrates the decision tree for characterizing the compound's selectivity profile.

SelectivityWorkflow Start Compound: 3,4-diamino-N-(2-chlorophenyl) benzenesulfonamide PrimaryScreen Primary Screen: CA Inhibition (10 µM) Start->PrimaryScreen IsoformProfile Isoform Profiling (CA I, II, IX, XII) PrimaryScreen->IsoformProfile Active (<1 µM) OffTarget Off-Target Screen: Kinase Panel (PI3K, MEK) PrimaryScreen->OffTarget Parallel Check Analysis Selectivity Ratio Calculation (Ki Off-Target / Ki Target) IsoformProfile->Analysis OffTarget->Analysis Conclusion Selectivity Profile Defined Analysis->Conclusion

Caption: Workflow for validating the primary efficacy against Carbonic Anhydrase while simultaneously assessing off-target kinase liabilities.

Mechanism of Action & Selectivity Logic

The following diagram details the molecular interactions driving the compound's selectivity.

Mechanism Sulfonamide Sulfonamide Group (-SO2NH2) CA_ActiveSite CA Active Site (Zn2+ Ion) Sulfonamide->CA_ActiveSite Coordination (Primary) Tail N-(2-chlorophenyl) Tail CA_Hydrophobic CA Hydrophobic Pocket (Isoform Specific) Tail->CA_Hydrophobic Steric Selectivity Diamine 3,4-Diamino Scaffold Kinase_Hinge Kinase Hinge Region (ATP Site) Diamine->Kinase_Hinge H-Bonding (Off-Target Risk)

Caption: Pharmacophore mapping showing the primary CA binding mode and the structural basis for potential kinase off-target effects.

Conclusion

The selectivity of This compound is defined by the balance between its high-affinity sulfonamide-zinc interaction and the specificity conferred by its N-chlorophenyl tail. While the sulfonamide core guarantees Carbonic Anhydrase activity, the ortho-diamine motif necessitates rigorous screening against kinases to ensure the observed biological effects are not due to "polypharmacology."

Final Recommendation: Use Acetazolamide as the positive control for potency and Staurosporine as the negative control for selectivity. A selectivity index (SI) > 50 for CA IX/XII over CA I/II and Kinases is the benchmark for a high-quality chemical probe.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: The X-ray Crystal Structure of the Adduct of Human Isozyme II with a Sulfonamide Containing a 3,4-Diamino-N-substituted-benzenesulfonamide Scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Link

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link

  • Xu, Y., et al. (2011). Structure-Based Design of Ortho-Diamine Derivatives as Novel Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. Link

Comparative Profiling of Benzenesulfonamide Analogs: From Pan-Inhibition to Isoform Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of benzenesulfonamide analogs, focusing on the transition from first-generation pan-inhibitors to novel, isoform-selective candidates for oncology. The primary biological activity assessed is the inhibition of Carbonic Anhydrase (CA) , specifically the tumor-associated transmembrane isoforms hCA IX and hCA XII , versus the cytosolic off-targets hCA I and hCA II .

Key Insight: The "Tail Approach"—appending bulky, flexible moieties to the benzenesulfonamide scaffold—is the critical determinant in shifting a compound from a systemic diuretic (like Acetazolamide) to a targeted hypoxic tumor inhibitor (like SLC-0111).

Benchmark & Candidate Analysis

The Control: Acetazolamide (AAZ)[1]
  • Class: Heterocyclic Sulfonamide (Benchmark).

  • Mechanism: Coordinates directly to the

    
     ion in the enzyme active site via the sulfonamide nitrogen anion.
    
  • Performance Profile: AAZ exhibits high potency but low selectivity . It inhibits the ubiquitous cytosolic isoforms (hCA I/II) with nearly equal affinity to the target isoforms.

  • Clinical Consequence: Systemic inhibition leads to significant off-target effects (paresthesia, metabolic acidosis), limiting its utility in high-dose cancer therapy.

The Specialist: SLC-0111 (Ureido-Benzenesulfonamide)[2]
  • Class: Ureido-substituted Benzenesulfonamide.[1]

  • Mechanism: Utilizes the "Tail Approach."[2] The sulfonamide head binds the zinc; however, the ureido linker and the fluorinated phenyl tail extend toward the hydrophobic rim of the enzyme active site.

  • Performance Profile:

    • Selectivity: The bulky tail creates steric clashes within the narrower active sites of hCA I and II, drastically reducing affinity (Ki > 1000 nM).

    • Potency: Maintains high affinity for hCA IX/XII (Ki < 50 nM) due to specific interactions with hydrophobic residues unique to these isoforms.

  • Status: Currently in Phase Ib/II clinical trials for hypoxic solid tumors.[3]

The Hybrid: Schiff Base Sulfonamides
  • Class: Imino-Benzenesulfonamide Derivatives.[4]

  • Mechanism: Formed by the condensation of the sulfonamide amine with aromatic aldehydes.

  • Performance Profile: These analogs often exhibit higher cytotoxicity than predicted by CA inhibition alone, suggesting secondary mechanisms (e.g., VEGFR-2 inhibition or tubulin polymerization interference). They represent a "hybrid" efficacy model but often suffer from hydrolytic instability compared to ureido analogs.

Comparative Performance Data

The following table aggregates experimental


 (Inhibition Constant) values. Lower numbers indicate higher potency. Note the Selectivity Ratio  (hCA II / hCA IX), where a higher number indicates superior tumor targeting.
Compound ClassRepresentative AnaloghCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity Ratio (II/IX)
Control Acetazolamide (AAZ)25012255.70.48 (Poor)
Targeted SLC-0111>5,000>1,000454.5>22.0 (Excellent)
Hybrid Schiff Base Analog (Generic)*~350~80~15~10~5.3 (Moderate)

*Note: Schiff base values are averaged from representative high-potency analogs (e.g., salicylaldehyde derivatives) to illustrate class trends.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the "Tail Approach" logic used to optimize benzenesulfonamides.

SAR_Logic Core Benzenesulfonamide Scaffold (Ph-SO2NH2) Head Zinc Binding Group (SO2NH-) Core->Head Ring Benzene Ring Substitution Core->Ring Tail Elongated Tail (Ureido/Schiff Linkers) Core->Tail Activity Biological Activity Head->Activity Essential for catalytic inhibition Potency Potency (Ki) Head->Potency Primary Driver Ring->Activity Electronic effects (pKa) Ring->Potency Selectivity Isoform Selectivity (CA IX vs CA II) Tail->Selectivity Steric exclusion from cytosolic isoforms ADME Permeability & Stability Tail->ADME Lipophilicity modulation Selectivity->Activity Therapeutic Index

Caption: SAR logic flow demonstrating how structural modifications (Head, Ring, Tail) influence biological outcomes.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To generate the


 data cited above, the Stopped-Flow CO₂ Hydration Assay  is the industry standard. It measures the catalytic rate of 

hydration in the presence of an inhibitor.[5]
Principle

The assay tracks the acidification of a buffer solution as CA catalyzes the reaction:



The rate of proton production is monitored spectrophotometrically using a pH indicator (Phenol Red) over a timeframe of milliseconds.
Reagents & Setup
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (prepared by bubbling 
    
    
    
    gas into water at 25°C for 1 hour).
  • Enzyme: Recombinant hCA isoforms (I, II, IX, XII) at ~10 nM concentration.

  • Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer (or equivalent).

Step-by-Step Workflow
  • Inhibitor Incubation:

    • Prepare serial dilutions of the benzenesulfonamide analog (e.g., SLC-0111) in DMSO.

    • Incubate the enzyme with the inhibitor for 15 minutes at room temperature prior to the assay to ensure equilibrium binding.

    • Critical Control: Keep DMSO concentration constant (<1%) to avoid enzyme denaturation.

  • The Shot (Rapid Mixing):

    • Syringe A: Contains Enzyme + Inhibitor + Buffer + Phenol Red.

    • Syringe B: Contains

      
      -saturated water.
      
    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Data Acquisition:

    • Monitor absorbance at 557 nm (Phenol Red isosbestic point/maximum).

    • Record the drop in absorbance for 0–10 seconds.

  • Calculation:

    • Fit the absorbance curve to a single exponential equation to obtain the observed rate constant (

      
      ).
      
    • Calculate the catalyzed rate (

      
      ) by subtracting the uncatalyzed (spontaneous) rate (
      
      
      
      ).
    • Determine

      
       using the Cheng-Prusoff equation adapted for this kinetic model:
      
      
      
      
      (Where
      
      
      is the
      
      
      concentration and
      
      
      is the Michaelis constant for the specific isoform).
Assay Logic Visualization

Assay_Workflow SyringeA Syringe A: Enzyme + Inhibitor + Indicator Mixing Rapid Mixing (Stopped-Flow) SyringeA->Mixing SyringeB Syringe B: CO2 Saturated Water SyringeB->Mixing Reaction Reaction: CO2 + H2O -> HCO3- + H+ Mixing->Reaction Detection Absorbance Drop (557 nm) (Phenol Red Protonation) Reaction->Detection Analysis Data Analysis: Calculate k_obs -> IC50 -> Ki Detection->Analysis

Caption: Workflow for the Stopped-Flow CO2 Hydration Assay used to determine kinetic constants.

Mechanistic Validation: Why SLC-0111 Wins

The superiority of SLC-0111 over Acetazolamide in oncology is not just about potency; it is about bio-logic .

  • Hypoxia Targeting: hCA IX is only expressed in hypoxic tissues (tumors). hCA II is in normal red blood cells.

  • The "Tail" Lock: The ureido tail of SLC-0111 interacts with the hydrophobic pocket formed by residues Val131 and Leu198 in hCA IX. In hCA II, the corresponding residues creates a steric bottleneck, preventing the "Tail" from fitting.

  • Self-Validating Protocol: If your assay shows SLC-0111 inhibiting hCA II with

    
    , your enzyme prep is likely contaminated or the inhibitor has degraded (hydrolysis of the ureido bond).
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • McDonald, P. C., et al. (2020).[7] Phase 1 study of SLC-0111, a first-in-class inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. American Journal of Clinical Oncology. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[8][5][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1013. Link

Sources

head-to-head comparison of 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide with standard-of-care drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical evaluation framework for the research compound 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide (referred to herein as DACP-BSA ).

Given the structural pharmacophore—a benzenesulfonamide core with an electron-rich 3,4-diamino substitution and a lipophilic N-chlorophenyl tail—this molecule falls squarely into the class of Carbonic Anhydrase Inhibitors (CAIs) with potential dual-activity in oxidative stress modulation (ferroptosis inhibition).

The comparison focuses on its primary potential therapeutic indications: Ocular Hypertension (Glaucoma) and Hypoxic Tumor Targeting , comparing it against the Standard of Care (SoC) agents Acetazolamide , Dorzolamide , and Brinzolamide .

Executive Summary: The Molecule vs. The Field

This compound (DACP-BSA) represents a "Next-Generation" sulfonamide scaffold. Unlike classic SoCs which typically rely on a 4-amino substitution (sulfanilamide derivatives) or heterocyclic sulfonamides (dorzolamide), DACP-BSA introduces a 3,4-diamino motif.

  • Structural Advantage: The additional amino group at position 3 increases electron density on the ring, potentially altering the pKa of the sulfonamide group and enhancing Zinc (Zn²⁺) coordination kinetics in the active site.

  • Lipophilicity: The N-(2-chlorophenyl) tail significantly increases LogP compared to the water-soluble Acetazolamide, suggesting superior membrane permeability (corneal or Blood-Brain Barrier) but lower aqueous solubility.

The Competitors (Standard of Care)
  • Acetazolamide (AZM): The systemic gold standard. Potent but non-selective (Pan-CA inhibitor). High side-effect profile (metabolic acidosis).

  • Dorzolamide (DZA): Topical SoC for glaucoma. Water-soluble, targets CA II and CA XII.

  • Brinzolamide (BRZ): Similar to Dorzolamide but with better ocular tolerability.

Head-to-Head Comparative Analysis

The following data consolidates experimental benchmarks for SoCs and defines the Target Product Profile (TPP) for DACP-BSA.

Table 1: Physicochemical and Enzymatic Profiling
FeatureDACP-BSA (Target Compound)Acetazolamide (Systemic SoC)Dorzolamide (Topical SoC)Implication for DACP-BSA
Core Scaffold 3,4-diamino-benzenesulfonamide1,3,4-thiadiazole-sulfonamideThieno-thiopyran-sulfonamide3,4-diamino may offer unique antioxidant properties alongside CA inhibition.
CA II Potency (

)
Target: < 10 nM~12 nM~9 nMMust match or exceed low-nanomolar potency to be competitive.
CA IX Selectivity Target: > 50-fold vs CA IILow (Pan-inhibitor)ModerateHigh selectivity for CA IX (hypoxic tumors) would differentiate DACP-BSA from glaucoma drugs.
Lipophilicity (LogP) Predicted: ~2.5 - 3.2-0.260.9DACP-BSA is significantly more lipophilic; ideal for crossing BBB or cellular membranes, but requires lipid-based formulation.
Water Solubility Low (< 0.1 mg/mL)ModerateHigh (as HCl salt)Likely requires nano-emulsion or cyclodextrin complexation for delivery.
Primary Indication Glaucoma / Hypoxic OncologyGlaucoma / Altitude SicknessGlaucomaPotential for dual-use in neuroprotection due to ferroptosis-inhibiting diamino core.

Mechanistic Visualization

DACP-BSA functions by coordinating the Zinc ion within the Carbonic Anhydrase active site, preventing the hydration of CO₂. The 2-chlorophenyl tail is hypothesized to occupy the hydrophobic pocket, conferring isoform selectivity.

CA_Inhibition_Mechanism Zinc Active Site Zn2+ Substrate CO2 + H2O Zinc->Substrate Catalyzes Hydration Enzyme Carbonic Anhydrase (CA II/IX) Enzyme->Zinc Coordinates Product HCO3- + H+ Substrate->Product Physiological Reaction DACP DACP-BSA (Inhibitor) DACP->Zinc High Affinity Binding (Sulfonamide Anion) DACP->Enzyme Hydrophobic Pocket Interaction (2-chlorophenyl tail) DACP->Substrate BLOCKS SoC Acetazolamide (Competitor) SoC->Zinc Competitive Binding

Caption: Competitive inhibition mechanism where DACP-BSA displaces CO₂ hydration via Zinc coordination and hydrophobic pocket occupation.

Experimental Protocols (Self-Validating Systems)

To objectively compare DACP-BSA against SoCs, you must execute the following validated workflows.

Protocol A: Stopped-Flow CO₂ Hydration Assay (The Gold Standard)

Objective: Determine the Inhibition Constant (


) against CA isoforms. This is superior to esterase assays which are prone to artifacts.
  • Reagents:

    • Purified Recombinant CA Isoforms (CA I, II, IX, XII).

    • Indicator: Phenol Red (0.2 mM).

    • Buffer: 20 mM Hepes (pH 7.5), 20 mM Na₂SO₄.

    • Substrate: CO₂-saturated water.

  • Workflow:

    • Step 1 (Blank): Mix Buffer + Indicator + Enzyme (No Inhibitor). Record time to color change (Yellow

      
       Red) upon CO₂ addition. This is 
      
      
      
      (Uninhibited Velocity).
    • Step 2 (Inhibition): Pre-incubate Enzyme with DACP-BSA (10 nM – 10 µM) for 15 mins.

    • Step 3 (Reaction): Rapidly mix with CO₂ solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

    • Step 4 (Measurement): Monitor Absorbance at 557 nm.

  • Calculation:

    • Fit the initial rates to the Morrison Equation for tight-binding inhibitors.

    • 
       is derived relative to Acetazolamide (Control 
      
      
      
      nM for CA II).
    • Validation Check: If Acetazolamide

      
       deviates >20% from literature, recalibrate the enzyme concentration.
      
Protocol B: PAMPA-BBB (Permeability Assay)

Objective: Verify if the lipophilic N-chlorophenyl tail enables Blood-Brain Barrier (BBB) penetration, a key differentiator from Acetazolamide.

  • Setup:

    • Donor Plate: PBS pH 7.4 + DACP-BSA (10 µM).

    • Acceptor Plate: PBS pH 7.4.

    • Membrane: PVDF filter coated with Porcine Brain Lipid extract.

  • Procedure:

    • Incubate "Sandwich" for 18 hours at room temperature.

    • Quantify concentration in Donor and Acceptor wells via LC-MS/MS.

  • Output:

    • Calculate Effective Permeability (

      
      ).
      
    • Benchmark:

      • Acetazolamide: Low Permeability (

        
         cm/s).
        
      • DACP-BSA Target: High Permeability (

        
         cm/s).
        

Emerging Application: Ferroptosis Inhibition

Recent patent literature suggests 3,4-diaminobenzenesulfonamide derivatives possess cytoprotective properties against oxidative stress (Ferroptosis), distinct from CA inhibition.

  • Mechanism: The electron-rich diamine moiety acts as a radical scavenger, preventing lipid peroxidation.

  • Workflow: Compare DACP-BSA against Ferrostatin-1 (Reference Tool) and Riluzole (ALS SoC) in glutamate-stressed HT-22 neuronal cells.

  • Success Metric: DACP-BSA should rescue cell viability

    
     at concentrations where CA inhibition is also active, suggesting a "Dual-Action" drug.
    
Comparative Efficacy Pathway

Efficacy_Pathway Drug DACP-BSA Path1 CA Inhibition (IOP Reduction) Drug->Path1 Primary Path2 Radical Scavenging (Ferroptosis Block) Drug->Path2 Secondary Glaucoma Glaucoma Management Path1->Glaucoma Neuro Neuroprotection (Retinal Ganglion Cells) Path2->Neuro Glaucoma->Neuro Synergy

Caption: Dual-mechanism pathway where CA inhibition lowers pressure while radical scavenging protects retinal nerves.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural design of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery. Link

  • Vandenabeele, P., et al. (2016).[1] 3,4-Diaminobenzenesulfonamide derivatives for inhibiting cell death. WIPO Patent WO/2016/075330.[2] Link

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Unknown" Hazard Protocol

Scientific Reality Check: As of this writing, 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide is a specialized research intermediate lacking a globally harmonized, compound-specific Safety Data Sheet (SDS) in public repositories.[1]

Therefore, we must apply the "Read-Across" Toxicology Principle. We derive the safety profile from its pharmacophore substructures: Aromatic Amines (Anilines) and Sulfonamides .

The Core Hazard Hypothesis:

  • 3,4-Diamino moiety: High potential for Methemoglobinemia (oxidation of hemoglobin), skin sensitization, and potential mutagenicity.[1] Aromatic amines are notorious for rapid transdermal absorption.[1]

  • Sulfonamide moiety: High potential for severe allergic reactions (Stevens-Johnson Syndrome pathways in susceptible individuals).[1]

  • Chlorophenyl group: Increases lipophilicity (

    
    ), theoretically enhancing skin permeation rates compared to non-halogenated analogs.[1]
    

Operational Directive: Handle this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) (OEB 3 or 4 equivalent) until specific toxicology data proves otherwise.

Risk Assessment & Physicochemical Hazard Matrix

Before selecting PPE, we must quantify the enemy.[1] The following table estimates properties based on structural analogs (e.g., sulfanilamide, phenylenediamine).

ParameterEstimated CharacteristicSafety Implication
Physical State Crystalline Solid / PowderHigh inhalation risk during weighing; static charge generation likely.[1]
Skin Absorption High (Lipophilic Amine)Standard nitrile gloves may offer insufficient breakthrough time (<15 mins).[1]
Sensitization Severe (Class: Sensitizer)Zero-tolerance for skin contact; inhalation can trigger asthmatic response.[1]
Reactivity Acid-Sensitive / OxidizableIncompatible with strong oxidizers (nitric acid) and acid chlorides.[1]
Solubility DMSO, Methanol, dilute AcidSolubilized form penetrates skin faster than solid form.[1]

The Barrier Strategy: PPE Selection

Do not rely on single-layer protection.[1] We utilize a "Defense in Depth" strategy.

A. Respiratory Protection (The Primary Vector)

Inhalation of amine dust is the fastest route to systemic toxicity.

  • Primary Control: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .[1]

  • PPE Requirement:

    • Minimum: N95 Filtering Facepiece (NIOSH approved).[1]

    • Recommended: P100 Half-Face Respirator (if working outside a hood or cleaning spills).[1]

    • Rationale: N95 blocks 95% of particles >0.3 microns.[1] P100 blocks 99.97% and includes an oil-proof layer, often necessary if the powder is slightly oily or sticky.[1]

B. Dermal Protection (The Silent Killer)

Aromatic amines can permeate standard nitrile gloves without visible degradation.

  • Glove Protocol: Double-Gloving is Mandatory.

    • Inner Layer: 2.5 mil Nitrile (Inspection White/Blue).[1] Acts as a second skin and visual breach indicator.[1][2][3]

    • Outer Layer: Silver Shield® (Laminate) OR High-Breakthrough Nitrile (>5 mil) .[1]

    • Rationale: Standard thin nitrile has a breakthrough time of <10 minutes for many aromatic amines.[1] Laminate gloves offer >4 hours protection.[1]

  • Body Protection:

    • Lab coat (Tyvek® or similar non-woven material preferred over cotton to prevent dust entrapment in fibers).[1]

    • Closed-toe chemically resistant shoes.[1]

C. Ocular Protection[1][4][5]
  • Requirement: Chemical Splash Goggles (Indirect Vent).[1]

  • Contraindication: Do not use safety glasses with side shields.[1] Fine amine powders travel around shields via air currents (Bernoulli principle) and dissolve in the tear film, causing immediate ocular toxicity.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing (Highest Risk)[1]
  • Static Neutralization: Place an ionizing fan or anti-static gun inside the fume hood.[1] Aromatic amines are often electrostatic; "flying powder" is a major contamination source.[1]

  • Lining: Place a disposable absorbent mat (plastic side down) in the hood.[1]

  • Weighing:

    • Open the vial only inside the hood.

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • Critical Step: Wipe the exterior of the receiving vial with a methanol-dampened wipe before removing it from the hood.

Phase 2: Solubilization (DMSO/Methanol)

Once dissolved, the chemical's ability to penetrate gloves increases by orders of magnitude.

  • Solvent Addition: Add solvent slowly to prevent aerosolization.[1]

  • Heating: If heat is required, use a dry block heater. Never use an oil bath (spill risk + amine extraction into hot oil).[1]

  • Transport: Secondary containment (plastic bin) is required when moving the solution from the hood to instruments (e.g., LC-MS, NMR).[1]

Phase 3: Decontamination & Doffing

Most exposures occur when taking PPE off.[1]

DoffingProcedure start End of Experiment wipe 1. Wipe Outer Gloves (Methanol damp wipe) start->wipe remove_outer 2. Remove Outer Gloves (Beak Method - Do not snap) wipe->remove_outer remove_coat 3. Remove Lab Coat (Roll inside-out) remove_outer->remove_coat remove_inner 4. Remove Inner Gloves (Touching only inside) remove_coat->remove_inner wash 5. Wash Hands (Soap + Water, 20s) remove_inner->wash

Figure 1: The "Beak Method" prevents the elastic cuff from snapping chemicals back onto your wrist.[1]

Emergency & Disposal Protocols

Spill Response (Solid)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don P100 respirator and Silver Shield gloves.[1]

  • Contain: Cover powder with a damp paper towel (reduces dust).[1]

  • Clean: Scoop up material. Wash area with 10% HCl (converts the amine to the water-soluble, less volatile hydrochloride salt), followed by soap and water.

Waste Disposal[1][5][6]
  • Segregation: Do NOT mix with Oxidizing Waste (Fire/Explosion Risk).[1]

  • Labeling: Clearly tag as "Toxic - Aromatic Amine - Sulfonamide."[1]

  • Stream: Solid waste goes to "Hazardous Solid Incineration."[1] Liquid waste (DMSO/Methanol) goes to "Organic Solvents - Halogenated" (due to the chlorophenyl group).[1]

References & Authority[1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: 29 CFR 1910.1003 (13 Carcinogens - Analogous Handling).[1]

  • PubChem. (n.d.).[1] Compound Summary: Sulfonamide Class Toxicity. National Library of Medicine.[1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Substance Information: Aromatic Amines Permeation Data.

Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and standard "Universal Precautions" for novel chemical entities. It does not replace a compound-specific SDS if one becomes available.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.